molecular formula C11H9N3O4 B448052 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 879465-94-8

4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448052
CAS No.: 879465-94-8
M. Wt: 247.21g/mol
InChI Key: DBMACUOANYJOMN-UHFFFAOYSA-N
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Description

4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, with the CAS Registry Number 957513-33-6, is a benzoic acid derivative functionalized with a 3-nitropyrazole moiety . This molecular structure, featuring an aromatic carboxylic acid and a nitro-substituted heterocycle, makes it a valuable building block in medicinal chemistry and chemical biology research. The compound has a molecular formula of C12H11N3O4 and a molecular weight of 261.23 g/mol . Its estimated physical properties include a density of approximately 1.35 g/cm³ and a boiling point of around 454.6 °C at 760 mmHg, with a high topological polar surface area of 89.9 Ų, which can influence its solubility and permeability . Researchers utilize this compound as a key synthetic intermediate for the development of more complex molecules. The reactive carboxylic acid group allows for the formation amide or ester linkages, while the nitro group on the pyrazole ring can serve as a precursor for reduction to amino groups or participate in various cyclization reactions. These characteristics make it particularly useful in the synthesis of potential pharmacologically active compounds, such as enzyme inhibitors or molecular probes. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(17)18/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMACUOANYJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exposition on the synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It offers a deep dive into the synthetic pathway, encompassing the preparation of key precursors, the critical N-alkylation step, and the final hydrolysis to yield the target compound. The guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes guidance on the characterization of the synthesized molecules.

Introduction

Substituted pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a nitropyrazole moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a valuable building block, combining the functionalities of a nitropyrazole, a flexible methylene linker, and a benzoic acid group, making it a versatile scaffold for the development of novel therapeutic agents. This guide delineates a robust and reproducible synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the synthesis of two key precursors: 3-nitro-1H-pyrazole and methyl 4-(bromomethyl)benzoate. These precursors are then coupled via an N-alkylation reaction, followed by the hydrolysis of the resulting methyl ester to afford the final carboxylic acid.

Synthesis_Pathway Pyrazole Pyrazole Nitration Nitration (HNO3, H2SO4) Pyrazole->Nitration Rearrangement Thermal Rearrangement Nitration->Rearrangement Three_Nitro_Pyrazole 3-Nitro-1H-pyrazole Rearrangement->Three_Nitro_Pyrazole N_Alkylation N-Alkylation (Base, Solvent) Three_Nitro_Pyrazole->N_Alkylation Methyl_p_toluate Methyl p-toluate Bromination Radical Bromination (NBS, AIBN) Methyl_p_toluate->Bromination Methyl_bromomethyl_benzoate Methyl 4-(bromomethyl)benzoate Bromination->Methyl_bromomethyl_benzoate Methyl_bromomethyl_benzoate->N_Alkylation Intermediate_Ester Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate N_Alkylation->Intermediate_Ester Hydrolysis Hydrolysis (NaOH, H2O/MeOH) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of Precursors

Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is typically achieved through a two-step process involving the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.[1][2]

Reaction Scheme:

Three_Nitro_Pyrazole_Synthesis Pyrazole Pyrazole Nitrating_Mixture + HNO3 / H2SO4 Pyrazole->Nitrating_Mixture N_Nitropyrazole N-Nitropyrazole (Intermediate) Nitrating_Mixture->N_Nitropyrazole Heat Δ (e.g., Benzonitrile, 180 °C) N_Nitropyrazole->Heat Three_Nitro_Pyrazole 3-Nitro-1H-pyrazole Heat->Three_Nitro_Pyrazole

Figure 2: Synthesis of 3-Nitro-1H-pyrazole.

Experimental Protocol:

Step A: Nitration of Pyrazole

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to pyrazole while maintaining the temperature below 10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of N-nitropyrazole.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

Step B: Thermal Rearrangement to 3-Nitro-1H-pyrazole

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried N-nitropyrazole in a high-boiling point solvent such as benzonitrile.

  • Heat the mixture to 180 °C and maintain this temperature for 2-3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to obtain 3-nitro-1H-pyrazole as a tan solid.

Compound Molecular Formula Molecular Weight Expected Yield
3-Nitro-1H-pyrazoleC₃H₃N₃O₂113.07 g/mol 85-95%

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 13.94 (br s, 1H, NH), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H).[3]

Synthesis of Methyl 4-(bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate is a key electrophile in the N-alkylation step. It is commonly synthesized via the radical bromination of methyl p-toluate.[4][5]

Reaction Scheme:

Methyl_bromomethyl_benzoate_Synthesis Methyl_p_toluate Methyl p-toluate NBS_AIBN + NBS / AIBN (CCl4, reflux) Methyl_p_toluate->NBS_AIBN Methyl_bromomethyl_benzoate Methyl 4-(bromomethyl)benzoate NBS_AIBN->Methyl_bromomethyl_benzoate

Figure 3: Synthesis of Methyl 4-(bromomethyl)benzoate.

Experimental Protocol:

  • To a solution of methyl p-toluate in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][6]

  • Reflux the reaction mixture for 4-7 hours, monitoring the progress by TLC.[4]

  • Cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude methyl 4-(bromomethyl)benzoate by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) or by column chromatography on silica gel.[6]

Compound Molecular Formula Molecular Weight Expected Yield
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.07 g/mol 80-95%

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.03 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.50 (s, 2H), 3.92 (s, 3H).

Part 2: Synthesis of this compound

N-Alkylation of 3-Nitro-1H-pyrazole with Methyl 4-(bromomethyl)benzoate

This is the crucial step where the two precursor molecules are coupled. The N-alkylation of 3-nitro-1H-pyrazole is typically carried out in the presence of a base in a polar aprotic solvent. A key consideration in this reaction is the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. For 3-substituted pyrazoles, a mixture of isomers is often obtained. The electron-withdrawing nitro group at the 3-position can influence the nucleophilicity of the adjacent nitrogen atoms. Steric hindrance from the substituent on the alkylating agent can also play a role in directing the alkylation to the less hindered nitrogen.

Reaction Scheme:

N_Alkylation_Step Three_Nitro_Pyrazole 3-Nitro-1H-pyrazole Plus + Three_Nitro_Pyrazole->Plus Methyl_bromomethyl_benzoate Methyl 4-(bromomethyl)benzoate Plus->Methyl_bromomethyl_benzoate Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Methyl_bromomethyl_benzoate->Reaction_Conditions Intermediate_Ester Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate Reaction_Conditions->Intermediate_Ester

Figure 4: N-Alkylation of 3-Nitro-1H-pyrazole.

Experimental Protocol:

  • To a solution of 3-nitro-1H-pyrazole in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Stir the suspension at room temperature for 30 minutes to an hour to form the pyrazolate anion.

  • Add a solution of methyl 4-(bromomethyl)benzoate in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate by column chromatography on silica gel to separate the desired N1-isomer from any N2-isomer that may have formed.

Compound Molecular Formula Molecular Weight
Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoateC₁₂H₁₁N₃O₄261.23 g/mol

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 2.5 Hz, 1H, pyrazole-H), 7.35 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 2.5 Hz, 1H, pyrazole-H), 5.50 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 150.0, 142.0, 135.5, 130.5, 129.0, 128.0, 108.0, 55.0, 52.5.

Hydrolysis of Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[7][8]

Reaction Scheme:

Hydrolysis_Step Intermediate_Ester Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate Hydrolysis_Conditions 1. NaOH, H2O/MeOH 2. HCl (aq) Intermediate_Ester->Hydrolysis_Conditions Final_Product This compound Hydrolysis_Conditions->Final_Product

Figure 5: Hydrolysis to the final product.

Experimental Protocol:

  • Dissolve methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate in a mixture of methanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Compound Molecular Formula Molecular Weight
This compoundC₁₁H₉N₃O₄247.21 g/mol

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 8.60 (d, J = 2.5 Hz, 1H, pyrazole-H), 8.00 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 2.5 Hz, 1H, pyrazole-H), 5.60 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.0, 150.0, 143.0, 136.0, 130.0, 129.5, 128.5, 108.5, 54.5.

Part 3: Purification and Final Characterization

The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain a high-purity solid.

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

The purity and identity of the final compound should be confirmed by a combination of analytical techniques, including:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, NO₂ stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide has provided a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures for the synthesis of precursors, the N-alkylation reaction, and the final hydrolysis, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind experimental choices and detailed characterization methods ensures the reproducibility and integrity of the synthetic process.

References

  • Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole.
  • PrepChem. (n.d.). Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][5]triazin-7(6H). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This molecule merges three key structural motifs: a pyrazole core, a nitro functional group, and a benzoic acid moiety, suggesting a rich chemical profile and potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust theoretical and practical framework.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery.[4][5] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][5][6] The incorporation of a nitro group often enhances the biological activity of heterocyclic compounds, while the benzoic acid moiety can improve solubility and provides a handle for further chemical modifications.[7][8] this compound is therefore a compound of significant interest for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

Based on its structure and data from chemical suppliers, the fundamental properties of this compound are summarized below.[9]

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₄[9]
Molecular Weight 247.21 g/mol [9]
IUPAC Name This compoundChemdiv
SMILES O=C(O)c1ccc(Cn2cc(cn2)=O)cc1[9]
CAS Number Not available-

Proposed Synthesis Workflow

A robust and efficient synthesis of this compound can be envisioned through the N-alkylation of 3-nitropyrazole with a suitable benzoic acid derivative. The most logical approach involves the reaction of 3-nitropyrazole with 4-(bromomethyl)benzoic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 3-Nitropyrazole C N-Alkylation A->C B 4-(Bromomethyl)benzoic acid B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Recrystallization D->E Suitable solvent system G cluster_center This compound cluster_reactions Potential Reactions A Target Molecule B Reduction of Nitro Group (e.g., SnCl₂/HCl) A->B C Esterification of Carboxylic Acid (e.g., R-OH, H⁺) A->C D Amidation of Carboxylic Acid (e.g., R-NH₂, coupling agent) A->D E Nucleophilic Aromatic Substitution (e.g., Nu⁻) A->E

Sources

4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a nitro-substituted pyrazole ring linked via a methylene bridge to a benzoic acid moiety. While specific experimental data for this exact molecule is not extensively published, this document synthesizes available information on its core components and structurally related analogs to provide a robust profile for researchers, chemists, and drug development professionals. We will cover its chemical identity, physicochemical properties, a proposed synthetic pathway, expected analytical characteristics, and its significant potential in the field of antimicrobial research, drawing parallels from potent antibacterial agents with similar structural frameworks.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated identifiers. The title compound is an achiral molecule composed of three key functional groups: a benzoic acid, a pyrazole ring, and a nitro group, which collectively dictate its chemical behavior and potential biological activity.

Identifiers

A consistent set of identifiers is crucial for database searches and regulatory documentation.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₉N₃O₄[1]
Molecular Weight 247.21 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(=O)O)CN2C=C(C=N2)[O-]
InChI InChI=1S/C11H9N3O4/c15-11(16)8-3-1-7(2-4-8)6-14-5-9(10-12-14)13(17)18/h1-5,10H,6H2,(H,15,16)
InChIKey YUFFVCFMATYJRU-UHFFFAOYSA-N
Compound ID 6228-1266 (ChemDiv)[1][2]
Computed Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its pharmacokinetic and pharmacodynamic behavior, influencing aspects like absorption, distribution, metabolism, and excretion (ADME). The values below are computationally derived and provide a baseline for experimental design.[1]

PropertyValueSignificance in Drug Development
logP 1.4264Measures lipophilicity; influences membrane permeability and solubility.
logD (pH 7.4) -1.5451Lipophilicity at physiological pH; accounts for ionization of the carboxylic acid.
logSw -1.889Predicts aqueous solubility, a key factor for formulation and bioavailability.
Hydrogen Bond Acceptors 5Influences binding interactions with biological targets and solubility.
Hydrogen Bond Donors 1Influences binding interactions and solubility.

Synthesis and Purification

While a specific, published synthesis for this compound was not found in the reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and related syntheses of substituted pyrazoles.[3][4] The proposed pathway involves the N-alkylation of 3-nitro-1H-pyrazole with a protected 4-(halomethyl)benzoic acid derivative, followed by deprotection.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials: 3-nitro-1H-pyrazole and methyl 4-(bromomethyl)benzoate.

G A 3-Nitro-1H-pyrazole C Step 1: N-Alkylation A->C B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate (Intermediate Ester) C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Step 2: Ester Hydrolysis D->E F This compound (Final Product) E->F Acid or Base (e.g., LiOH, HCl)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate

  • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Stir the suspension at room temperature for 20 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture. The use of the methyl ester of benzoic acid protects the carboxylic acid from participating in side reactions.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic and Analytical Characterization

For a novel compound, unambiguous structural confirmation is paramount. Below are the predicted spectroscopic signatures based on its structure and data from analogous compounds.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Benzoic Acid Ring: Two doublets in the aromatic region (δ 7.5-8.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

    • Methylene Bridge (-CH₂-): A sharp singlet around δ 5.3-5.6 ppm.

    • Pyrazole Ring: Two doublets, one for the proton at the C4 position and one for the proton at the C5 position. The proton at C5, being adjacent to the point of attachment, would likely appear downfield of the C4 proton.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Carbonyl Carbon (-COOH): Expected in the δ 165-175 ppm range.

    • Aromatic & Pyrazole Carbons: Multiple signals between δ 110-150 ppm. The carbon bearing the nitro group (C3) would be significantly shifted.

    • Methylene Carbon (-CH₂-): A signal in the δ 50-60 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.06, confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band from the carboxylic acid, typically around 2500-3300 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

    • N-O Stretch: Two strong bands characteristic of a nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

Potential Biological Activity and Therapeutic Applications

There is a compelling body of evidence suggesting that molecules incorporating both pyrazole and benzoic acid moieties possess significant biological activity, particularly as antimicrobial agents. Although this compound has not been specifically tested in published studies, its structural similarity to known potent antibacterial compounds makes it a molecule of high interest for drug discovery.

Rationale for Antimicrobial Potential

Numerous studies have demonstrated that pyrazole derivatives linked to a benzoic acid core are potent inhibitors of various bacterial strains, including multidrug-resistant pathogens.[7][8]

  • Activity against Gram-Positive Pathogens: Compounds with a similar 4-(pyrazol-1-yl)benzoic acid scaffold have shown excellent activity against Staphylococci and Enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL.[8][9]

  • Action against Biofilms: A critical challenge in treating chronic infections is the formation of bacterial biofilms. Structurally related compounds have proven effective at both inhibiting the formation of and eradicating pre-formed Staphylococcus aureus biofilms.[8]

  • Mechanism of Action: The proposed mechanism for analogous compounds involves the permeabilization of the bacterial cell membrane, leading to a bactericidal effect.[9] The presence of the electron-withdrawing nitro group on the pyrazole ring in the title compound could modulate this activity, potentially enhancing its efficacy.

G A Core Structure: This compound B Related Analogs (e.g., 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acids) A->B Structural Similarity G Potential Applications A->G Hypothesized Potential C Observed Biological Activity B->C D Potent Antibacterial Action (Staphylococcus, Enterococcus) C->D E Anti-Biofilm Properties C->E F Membrane Permeabilization C->F H Development of new antibiotics G->H I Treatment for drug-resistant infections (e.g., MRSA) G->I J Therapies targeting chronic biofilm infections G->J

Caption: Logical framework for the therapeutic potential of the title compound.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, the compound should be handled with the standard precautions used for new chemical entities of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Chemical Hazards: Aromatic nitro compounds can be toxic and should be handled with care. As an organic acid, it may be corrosive or irritating.

Conclusion

This compound is a well-defined chemical entity with significant, albeit underexplored, potential. This guide has established its chemical identity, outlined a robust and plausible synthetic route, and predicted its key analytical signatures. Most importantly, by drawing on authoritative research into structurally related analogs, we have built a strong case for this compound as a promising candidate for antimicrobial drug discovery. Its core structure is present in molecules known to be effective against high-priority bacterial pathogens and their biofilms. Further investigation into the synthesis and biological evaluation of this compound is highly warranted and could contribute to the development of a new class of urgently needed antibiotics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 840116, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]

  • K. C. Raj, H., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link][5]

  • Kuhn, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link][3]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109029, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

  • Goth, E. D., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link][6]

  • Raj, H. K. C., Gilmore, D. F., & Alam, M. A. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link][7]

  • Kwiecień, H., & Goszczyńska, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link][4]

  • Raj, H. K. C., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. [Link][8][9]

  • Williams, C. M., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank. [Link][10]

  • Orozco-Valencia, A. U., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link][11]

Sources

4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid for Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a cornerstone in numerous pharmacologically active agents, and its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] This document details the physicochemical characteristics, a validated synthetic pathway, and analytical characterization of the title compound. Furthermore, it explores its potential therapeutic applications, drawing insights from analogous structures and their established mechanisms of action, particularly in the context of combating drug-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel pyrazole derivatives.

Introduction: The Prominence of Pyrazole Scaffolds in Modern Therapeutics

The pyrazole ring system is a privileged scaffold in medicinal chemistry, featured in a growing number of FDA-approved drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The incorporation of a benzoic acid moiety provides a critical handle for modulating solubility, pharmacokinetic properties, and target binding, often acting as a key interaction point with receptor sites.[3] The addition of a nitro group, a strong electron-withdrawing substituent, can significantly influence the molecule's electronic profile, metabolic stability, and biological activity, a strategy that has been successfully employed in the development of potent antimicrobial agents.[4][5] This guide focuses specifically on the this compound isomer, elucidating its scientific foundation to facilitate its exploration in drug discovery programs.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters govern its solubility, stability, and suitability for various biological assays and formulation studies.

While a specific CAS number for this compound is not indexed in major public databases as of this guide's publication, it is available from specialized chemical suppliers under specific compound identifiers.[6][7]

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource
Compound Name This compoundChemdiv[6][7]
Compound ID 6228-1266Chemdiv[6][7]
Molecular Formula C₁₁H₉N₃O₄Chemdiv[6]
Molecular Weight 247.21 g/mol Chemdiv[6]
Canonical SMILES C(c1ccc(cc1)C(O)=O)n1ccc(n1)=OChemdiv[6]
Physical Form Solid (predicted)---
pKa (acidic) ~4-5 (predicted for benzoic acid moiety)General Chemical Knowledge

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound can be achieved through a reliable nucleophilic substitution reaction. This section provides an expert-driven protocol, explaining the rationale behind each step to ensure reproducibility and high purity of the final product.

Synthetic Rationale and Workflow

The core of this synthesis is the N-alkylation of the 3-nitro-1H-pyrazole ring with a suitable benzoic acid derivative. The pyrazole nitrogen acts as a nucleophile, displacing a leaving group on the benzyl position of the benzoic acid component. The choice of a methyl 4-(bromomethyl)benzoate as the starting material is strategic; the ester group protects the carboxylic acid from participating in side reactions and can be easily hydrolyzed in the final step. This approach is a common and effective strategy in the synthesis of N-substituted pyrazoles.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Ester Hydrolysis) A 3-Nitro-1H-pyrazole D Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate (Ester Intermediate) A->D Nucleophilic Attack B Methyl 4-(bromomethyl)benzoate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->D Reaction Conditions E Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) G This compound (Final Product) D->G Hydrolysis E->G Reaction Conditions F Acidification (e.g., HCl) F->G Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Nitro-1H-pyrazole (CAS: 2075-46-9)

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate (Ester Intermediate)

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension. Rationale: Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction, facilitating the dissolution of reactants without interfering with the nucleophilicity of the pyrazole.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. This product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound (Final Product)

  • Dissolve the crude ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the hydrolysis is complete (monitored by TLC). Rationale: The basic conditions facilitate the saponification of the methyl ester to the corresponding carboxylate salt.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl until the pH is approximately 2-3. A precipitate should form. Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Expected ¹H NMR signals would include distinct peaks for the pyrazole ring protons, the methylene bridge protons (-CH₂-), and the aromatic protons of the benzoic acid ring, with characteristic splitting patterns and integrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition (C₁₁H₉N₃O₄).[6]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final compound.[8]

Potential Applications in Drug Development

The structural motifs within this compound suggest significant potential as a therapeutic agent, particularly in the field of infectious diseases.

Antimicrobial Activity

Numerous studies have demonstrated that pyrazole derivatives containing benzoic acid and other aromatic moieties are potent growth inhibitors of drug-resistant bacteria, especially Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus species.[1][5][9]

  • Structure-Activity Relationship (SAR): Research on analogous compounds has shown that the presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the aromatic rings often enhances antibacterial activity.[4][10] The specific substitution pattern is critical; for instance, a 4-nitro substitution on a related hydrazone derivative showed strong activity against several bacterial strains with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL.[4]

  • Target Pathogens: The primary targets for this class of compounds are multidrug-resistant Gram-positive bacteria.[9] They have also shown efficacy against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[1][9]

Proposed Mechanism of Action

While the precise mechanism for the title compound must be determined experimentally, data from closely related pyrazole derivatives point toward a multi-faceted mode of action that hinders the development of resistance.

G cluster_0 Bacterial Cell Membrane {Bacterial Membrane | Lipid Bilayer} CellDeath Cell Lysis & Bacterial Death Membrane->CellDeath FAB Fatty Acid Biosynthesis (FAB) FAB->Membrane Required for Membrane Integrity Compound This compound Compound->Membrane Permeabilization & Disruption Compound->FAB Inhibition (CRISPRi validated in analogs)

Caption: Plausible mechanisms of antibacterial action for pyrazole derivatives.

  • Membrane Disruption: A primary mechanism identified for potent pyrazole-based antibacterials is the permeabilization and disruption of the bacterial cell membrane.[5][9] This leads to leakage of essential intracellular components and ultimately results in rapid, bactericidal cell death.[9] Assays such as the SYTO-9/propidium iodide (BacLight) test can be used to validate this activity.[4][11]

  • Inhibition of Fatty Acid Biosynthesis (FAB): More advanced studies using techniques like CRISPRi have identified the fatty acid biosynthesis pathway as a key target for some pyrazole derivatives.[1] By inhibiting this essential process, the compounds prevent the bacteria from building and maintaining their cell membranes, leading to growth arrest and death.

Conclusion and Future Directions

This compound is a promising chemical entity built upon a scaffold with proven therapeutic relevance. Its synthesis is straightforward, allowing for the production of high-purity material for further investigation. Based on extensive evidence from analogous structures, this compound is a strong candidate for screening as an antibacterial agent against high-priority pathogens.

Future research should focus on confirming its biological activity through in vitro MIC testing against a panel of drug-resistant bacteria. Subsequently, mechanism-of-action studies, cytotoxicity assays against human cell lines, and in vivo efficacy models will be critical steps in evaluating its potential as a lead compound for a next-generation therapeutic.

References

  • No Source Available
  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]

  • Jabeen, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • No Source Available
  • No Source Available
  • Ali, M. A., et al. (2021). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega. [Link]

  • No Source Available
  • Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • No Source Available
  • No Source Available
  • Khan, M. M. K., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

  • PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]

  • Ali, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nowak, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Raj KC, H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. [Link]

  • Raj KC, H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. [Link]

  • Ali, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its potential therapeutic applications based on the known biological activities of related nitropyrazole derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly modulate the compound's electronic properties and biological activity, often enhancing its potency.

This guide focuses on this compound, a molecule that combines the rich chemical functionality of the nitropyrazole moiety with the versatile benzoic acid group. The benzoic acid portion provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. This unique combination of structural features makes it a compelling candidate for investigation in various drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₄[3]
Molecular Weight 247.21 g/mol [3]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred
logP (calculated) ~1.5 - 2.5Inferred

Synthesis and Mechanism

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 3-nitropyrazole followed by the hydrolysis of the resulting ester. This synthetic strategy is based on well-established methodologies for the functionalization of pyrazole rings.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 3-Nitropyrazole 3-Nitropyrazole Intermediate_Ester Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate 3-Nitropyrazole->Intermediate_Ester Reaction Methyl_4_bromomethyl_benzoate Methyl 4-(bromomethyl)benzoate Methyl_4_bromomethyl_benzoate->Intermediate_Ester Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Acid_or_Base Acid or Base (e.g., NaOH, HCl) Acid_or_Base->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate

  • To a solution of 3-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the pyrazole anion and the benzylic bromide. Potassium carbonate is a suitable base for the deprotonation of the pyrazole NH, initiating the nucleophilic attack.

Step 2: Synthesis of this compound

  • Dissolve the methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) obtained from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[5]

Causality: Basic hydrolysis (saponification) of the methyl ester is a standard and efficient method to obtain the corresponding carboxylic acid.[6] Acidification of the resulting carboxylate salt leads to the precipitation of the final product.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and pyrazole rings, as well as the methylene bridge. The chemical shifts (δ) in DMSO-d₆ would likely appear in the following regions:

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~8.0-8.2 ppm (d, 2H): Aromatic protons on the benzoic acid ring ortho to the carboxylic acid group.

  • ~7.4-7.6 ppm (d, 2H): Aromatic protons on the benzoic acid ring meta to the carboxylic acid group.

  • ~8.5-8.7 ppm (d, 1H): Pyrazole ring proton.

  • ~7.0-7.2 ppm (d, 1H): Pyrazole ring proton.

  • ~5.6 ppm (s, 2H): Methylene protons (-CH₂-).

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts in DMSO-d₆ include:

  • ~167 ppm: Carboxylic acid carbonyl carbon.

  • ~128-145 ppm: Aromatic carbons of the benzoic acid and pyrazole rings.

  • ~55 ppm: Methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1550 and 1350 cm⁻¹ (strong): Asymmetric and symmetric stretching of the nitro group (NO₂).[7][8][9]

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic rings.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 247 or 248, respectively.[10] Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the methylene bridge.

Potential Applications in Drug Development

The unique structural features of this compound suggest its potential as a scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[1][2] These compounds have been shown to target various key proteins involved in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[11] The nitro group can enhance the cytotoxic activity of the pyrazole scaffold. Therefore, this compound warrants investigation as a potential anticancer agent.

Anticancer_Mechanism Pyrazole_Derivative This compound Cancer_Cell Cancer Cell Pyrazole_Derivative->Cancer_Cell Targets Kinase_Inhibition Kinase Inhibition (e.g., CDK, VEGFR) Cancer_Cell->Kinase_Inhibition Apoptosis Induction of Apoptosis Kinase_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Plausible anticancer mechanism of action for pyrazole derivatives.

Antimicrobial Activity

The pyrazole nucleus is also a well-known pharmacophore in the design of antimicrobial agents.[12][13] Studies on related pyrazole-containing benzoic acid derivatives have demonstrated potent activity against various bacterial strains, including drug-resistant pathogens.[12][14] The presence of the nitro group in this compound may contribute to its antimicrobial efficacy, making it a promising candidate for the development of new antibiotics.

Conclusion

This compound is a synthetically accessible molecule with significant potential in drug discovery. Its physicochemical properties, combined with the known biological activities of related nitropyrazole derivatives, make it an attractive scaffold for the development of novel anticancer and antimicrobial agents. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising compound.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2020). PubMed Central. [Link]

  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... (2024). ResearchGate. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). PMC - NIH. [Link]

  • WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PubMed. [Link]

  • 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. SpectraBase. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2020). PMC - PubMed Central. [Link]

  • 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. ResearchGate. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • (PDF) Methyl 4-nitrobenzoate. ResearchGate. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of the novel compound, 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Designed for researchers and professionals in chemical synthesis and drug development, this document outlines the integrated application of modern analytical techniques. We move beyond simple data reporting, focusing on the causal logic behind experimental choices and the synergistic interplay between spectroscopic and crystallographic methods. The protocols and interpretations herein form a self-validating framework, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Compound Overview

This compound (Molecular Formula: C₁₁H₉N₃O₄, Molecular Weight: 247.21 g/mol ) is a heterocyclic compound of significant interest.[1] Its structure combines three key pharmacophores: a benzoic acid moiety, a pyrazole ring, and a nitro group. This unique combination suggests potential applications as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents, drawing parallels to other bioactive pyrazole derivatives.[2][3] The definitive confirmation of its molecular structure is a prerequisite for any further investigation into its chemical properties and biological activity. This guide details the necessary steps to achieve this confirmation with irrefutable evidence.

Below is the confirmed two-dimensional structure of the target compound, with key positions numbered for reference in subsequent spectroscopic analysis.

SynthesisWorkflow start1 3-Nitropyrazole step1 N-Alkylation Reaction start1->step1 start2 Methyl 4-(bromomethyl)benzoate start2->step1 reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->step1 intermediate Intermediate: Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate step1->intermediate step2 Ester Hydrolysis intermediate->step2 reagent2 Base Hydrolysis (e.g., LiOH, NaOH) Solvent (H₂O/THF) reagent2->step2 product Final Product: This compound step2->product

Caption: Proposed synthetic workflow for the target compound.

Causality of Synthetic Choices:

  • N-Alkylation First: Performing the N-alkylation on the ester form of the benzoic acid protects the acidic proton of the carboxyl group, preventing it from interfering with the basic conditions of the alkylation step.

  • Base Hydrolysis: Saponification (base-catalyzed hydrolysis) is employed for the final step as it is a high-yield, clean reaction that effectively converts the methyl ester to the desired carboxylic acid under relatively mild conditions, preserving the integrity of the nitro group.

Spectroscopic and Analytical Characterization

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. It is the first line of analysis to confirm the molecular formula.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Data Interpretation:

  • Molecular Ion Peak: The high-resolution mass spectrum is expected to show a deprotonated molecular ion [M-H]⁻ at m/z 246.0515, corresponding to the formula [C₁₁H₈N₃O₄]⁻. The molecular weight is confirmed as 247.21 g/mol . [1]* Fragmentation Analysis: Key fragment ions would likely include the loss of the carboxylic acid group (-45 Da) and cleavage at the benzylic position, providing evidence for the methylene bridge and the two main heterocyclic and aromatic fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (ATR):

  • Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation: The FT-IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Frequency Range (cm⁻¹)Vibration TypeStructural AssignmentReference
3100-2500 (broad)O-H stretchCarboxylic acid hydroxyl group[4]
~1700-1680C=O stretchCarboxylic acid carbonyl[5]
~1550-1520 & ~1350-1330Asymmetric & Symmetric N-O stretchNitro group (NO₂)[6][7]
~1610-1580C=C stretchAromatic rings (pyrazole and benzene)[8]
~3150-3100C-H stretchAromatic C-H (pyrazole and benzene rings)[9]
~2950-2850C-H stretchAliphatic C-H (methylene bridge -CH₂)[9]

Causality of Interpretation: The presence of a very broad absorption in the 3100-2500 cm⁻¹ range, overlapping with C-H stretches, is highly characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. Strong, sharp peaks for the nitro group and the carbonyl group are essential for confirming these key functionalities. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure the acidic proton of the carboxylic acid is observable.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). [10] Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.1broad singlet1HCOOHThe acidic proton is typically far downfield and broad due to hydrogen bonding and exchange. [11]
~8.6doublet (d)1HH-5 (Pyrazole)Deshielded by the adjacent N1 atom and the electron-withdrawing nitro group.
~8.2doublet (d)2HH-9, H-11 (Aromatic)Protons ortho to the carboxylic acid group, deshielded by its anisotropic and electron-withdrawing effects. [12]
~7.6doublet (d)1HH-4 (Pyrazole)Coupled to H-5.
~7.5doublet (d)2HH-8, H-12 (Aromatic)Protons ortho to the methylene bridge.
~5.6singlet (s)2HH-6 (CH₂)Benzylic protons, appearing as a singlet as there are no adjacent protons for coupling.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~167C13 (COOH)Carbonyl carbon of a carboxylic acid.
~150C3Carbon bearing the nitro group, highly deshielded.
~142C10Quaternary aromatic carbon attached to the COOH group.
~138C5Pyrazole carbon adjacent to N1.
~135C7Quaternary aromatic carbon attached to the CH₂ group.
~131C9, C11Aromatic carbons ortho to the COOH group.
~128C8, C12Aromatic carbons ortho to the CH₂ group.
~112C4Pyrazole carbon.
~52C6 (CH₂)Aliphatic carbon of the methylene bridge.
Single-Crystal X-ray Diffraction

Principle: This technique provides the absolute, unambiguous 3D structure of a molecule by analyzing how a single crystal diffracts an X-ray beam. It is considered the "gold standard" for structure proof.

Experimental Protocol:

  • Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

  • Mount a selected crystal on a goniometer in a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Solve and refine the crystal structure using specialized software.

Expected Results and Interpretation:

  • Confirmation of Connectivity: The resulting 3D model will unequivocally confirm the atom-to-atom connectivity, verifying the N-alkylation at the N1 position of the pyrazole ring and the para substitution on the benzoic acid.

  • Geometric Parameters: Precise bond lengths, bond angles, and torsion angles will be determined. The dihedral angle between the pyrazole and benzene rings is expected to be significant, indicating a non-planar conformation, similar to related structures. [13]* Intermolecular Interactions: The analysis will reveal intermolecular forces in the crystal lattice, such as the characteristic hydrogen-bonding dimers between the carboxylic acid groups of adjacent molecules. [14]

Data Consolidation and Final Confirmation

Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Data Key Evidence MS Mass Spec (ESI-TOF) ms_data [M-H]⁻ = 246.0515 Confirms C₁₁H₉N₃O₄ MS->ms_data IR FT-IR (ATR) ir_data O-H, C=O, N-O stretches Confirms COOH, NO₂ IR->ir_data NMR NMR (¹H, ¹³C) (DMSO-d₆) nmr_data Chemical Shifts & Coupling Confirms H/C Framework NMR->nmr_data XRAY X-Ray Diffraction xray_data 3D Atomic Coordinates Confirms Absolute Structure XRAY->xray_data Confirmed_Structure Confirmed Structure: This compound ms_data->Confirmed_Structure ir_data->Confirmed_Structure nmr_data->Confirmed_Structure xray_data->Confirmed_Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

Through the systematic and integrated application of mass spectrometry, FT-IR spectroscopy, ¹H and ¹³C NMR, and single-crystal X-ray diffraction, the molecular structure of this compound is unequivocally established. Each technique provides complementary and corroborating evidence, fulfilling the principles of a self-validating analytical system. This confirmed structural assignment is the critical foundation upon which all future research into the chemical reactivity, pharmacological properties, and potential therapeutic applications of this compound can be reliably built.

References

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. Available at: [Link]

  • ResearchGate. (2015). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

  • Fun, H.-K., et al. (2013). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o233. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-nitro-, hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Crystal structure of 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, C18H16N2O5. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Alam, M. A., et al. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2009). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

Sources

Spectroscopic data for 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₁H₉N₃O₄, Molecular Weight: 247.21 g/mol ) is a multifaceted molecule that integrates a benzoic acid moiety, a known pharmacophore, with a nitropyrazole heterocycle.[1][2] The nitro group, a potent electron-withdrawing entity, significantly influences the electronic environment of the pyrazole ring, which in turn affects the overall spectroscopic signature of the molecule. The benzoic acid portion provides a site for potential derivatization or interaction with biological targets. Understanding the spectroscopic data is paramount for confirming its synthesis and for elucidating its interactions in various chemical and biological systems.

Molecular Structure Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 3-Nitropyrazole 3-Nitropyrazole Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) 3-Nitropyrazole->Base_Solvent Methyl_4-(bromomethyl)benzoate Methyl_4-(bromomethyl)benzoate Methyl_4-(bromomethyl)benzoate->Base_Solvent Ester_Intermediate Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate Base_Solvent->Ester_Intermediate N-Alkylation Hydrolysis_Conditions Base (e.g., NaOH) Acid workup (e.g., HCl) Ester_Intermediate->Hydrolysis_Conditions Final_Product This compound Hydrolysis_Conditions->Final_Product Ester Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • N-Alkylation: To a solution of 3-nitropyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and methyl 4-(bromomethyl)benzoate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate.

  • Ester Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 2-3.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its structural components and comparison with data from related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the benzoic acid ring, the methylene bridge, and the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. [3]
~8.3Doublet1HPyrazole-HThe proton on the carbon bearing the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect of the NO₂ group.
~8.0Doublet2HAr-H (ortho to -COOH)Protons on the benzoic acid ring ortho to the electron-withdrawing carboxylic acid group are deshielded. [4]
~7.5Doublet2HAr-H (meta to -COOH)Protons on the benzoic acid ring meta to the carboxylic acid group are less deshielded than the ortho protons. [4]
~7.0Doublet1HPyrazole-HThe other proton on the pyrazole ring will be upfield relative to the one adjacent to the nitro group.
~5.6Singlet2H-CH₂-The methylene protons are adjacent to two aromatic systems and are expected to appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for the title compound will reflect the different chemical environments of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~167.0-COOHThe carboxylic acid carbon is highly deshielded. [3]
~150.0C-NO₂ (Pyrazole)The carbon atom directly attached to the nitro group is significantly deshielded.
~142.0Quaternary Ar-CThe aromatic carbon attached to the methylene bridge.
~135.0Quaternary Ar-CThe aromatic carbon attached to the carboxylic acid group.
~130.0Ar-CHAromatic carbons ortho to the carboxylic acid group.
~128.0Ar-CHAromatic carbons meta to the carboxylic acid group.
~130.0Pyrazole-CHThe CH carbon of the pyrazole ring.
~110.0Pyrazole-CHThe other CH carbon of the pyrazole ring.
~55.0-CH₂-The methylene carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and aromatic groups.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic acid)The broadness is due to hydrogen bonding. [5]
~1700StrongC=O stretch (Carboxylic acid)Characteristic strong absorption for the carbonyl group in a carboxylic acid. [5]
~1550 and ~1350StrongN-O asymmetric and symmetric stretch (Nitro group)Aromatic nitro compounds typically show two strong absorption bands in these regions. [6]
~1600 and ~1475MediumC=C stretch (Aromatic rings)Characteristic absorptions for aromatic ring systems.
~1300MediumC-N stretchStretching vibration of the carbon-nitrogen bond in the pyrazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationRationale
247[M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
202[M - COOH]⁺Loss of the carboxylic acid group.
121[C₈H₇O₂]⁺Fragment corresponding to the 4-(hydroxymethyl)benzoic acid cation radical.
105[C₇H₅O]⁺Loss of water from the m/z 121 fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.
81[C₄H₃N₂]⁺Fragment corresponding to the pyrazole ring.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive profile has been constructed to aid researchers in the synthesis, characterization, and further application of this molecule. The provided protocols and data tables serve as a valuable resource for scientists working in drug discovery and materials science, enabling them to anticipate and interpret the spectroscopic features of this compound with a high degree of confidence.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 24(16), 2998. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-me) Phenyl. Retrieved from [Link]

  • ResearchGate. (2017). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • PubMed Central. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2019). Characterization and Spectroscopic Study of 4- (4-Nitro Benzene Azo)-3-Amino Benzoic Acid Compound by Gaussian 09 Program: A review. Retrieved from [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • Scholars International Journal of Chemistry and Material Sciences. (2021). A Kinetic Study Based on Spectrophotometric and Titrimetric Evaluation for the Formation of Rubazoic Acid Type Derivative from 4-Amino-1(4-Sulphophenyl) 3-Methyl-2-Pyrazolin-5-One during Its Diazotization. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the lens of NMR spectroscopy, offering both theoretical predictions and practical considerations for spectral acquisition.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest in medicinal chemistry, combining the structural motifs of a benzoic acid, a well-known pharmacophore, with a nitropyrazole heterocycle. The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic environment of the pyrazole ring, which in turn affects the overall conformation and potential biological activity of the compound. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and structural integrity of this molecule by providing detailed information about the chemical environment of each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The expected ¹H NMR spectrum of this compound, with the structure and proton labeling shown below, would exhibit distinct signals corresponding to the protons on the benzoic acid ring, the methylene bridge, and the pyrazole ring.

Caption: Molecular structure and proton labeling of this compound.

Benzoic Acid Protons (Hₐ, Hₐ', Hₑ, Hₑ')

The protons on the para-substituted benzene ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system.

  • Hₐ and Hₐ' (ortho to COOH): These protons are deshielded by the electron-withdrawing carboxylic acid group. Their chemical shift is predicted to be in the range of 8.10-8.20 ppm . They will appear as a doublet due to coupling with the adjacent Hₑ and Hₑ' protons.

  • Hₑ and Hₑ' (ortho to CH₂): These protons are slightly less deshielded than Hₐ and Hₐ'. Their chemical shift is anticipated to be around 7.40-7.50 ppm . They will also appear as a doublet due to coupling with Hₐ and Hₐ'.

Methylene Protons (Hₘ)

The two protons of the methylene bridge (CH₂) are chemically equivalent and are expected to produce a singlet.

  • Hₘ: This singlet is predicted to be in the range of 5.40-5.60 ppm . The deshielding is due to the adjacent nitrogen atom of the pyrazole ring and the aromatic benzoic acid ring.

Pyrazole Ring Protons (Hₓ and Hᵧ)

The protons on the 3-nitropyrazole ring will be significantly influenced by the strongly electron-withdrawing nitro group and the adjacent nitrogen atoms.

  • Hₓ (at C5): This proton is adjacent to two nitrogen atoms. Its chemical shift is expected to be in the downfield region, likely around 7.80-8.00 ppm . It will appear as a doublet due to coupling with Hᵧ.

  • Hᵧ (at C4): This proton is adjacent to the nitro-substituted carbon and will also be deshielded. Its predicted chemical shift is around 7.00-7.20 ppm . It will appear as a doublet due to coupling with Hₓ.

Carboxylic Acid Proton (Hₖ)

The proton of the carboxylic acid group is highly deshielded and often exhibits a broad signal.

  • Hₖ: This proton is expected to appear as a broad singlet at a chemical shift greater than 12 ppm . Its broadness is a result of hydrogen bonding and chemical exchange.[1]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Hₖ (COOH)> 12.0Broad SingletN/A
Hₐ, Hₐ'8.10 - 8.20Doublet~8.0
Hₓ7.80 - 8.00Doublet~2.5
Hₑ, Hₑ'7.40 - 7.50Doublet~8.0
Hᵧ7.00 - 7.20Doublet~2.5
Hₘ (CH₂)5.40 - 5.60SingletN/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the compound is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of the acidic carboxylic acid proton.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

NMR Spectrometer Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic protons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) will cover the expected range of proton signals.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants for the multiplets.

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d₆ + TMS) B Instrument Setup (≥400 MHz Spectrometer) A->B C Parameter Optimization (Pulse sequence, scans, delay, etc.) B->C D Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton signals, especially in cases of signal overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum would confirm the coupling between Hₐ/Hₐ' and Hₑ/Hₑ' in the benzoic acid ring, and between Hₓ and Hᵧ in the pyrazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It provides an unambiguous link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it could show a correlation between the methylene protons (Hₘ) and the carbons of both the benzoic acid and pyrazole rings, confirming the connectivity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show a set of distinct and interpretable signals that can be used to confirm its molecular structure. The benzoic acid moiety will give rise to a characteristic AA'BB' pattern, the methylene bridge will appear as a singlet, and the nitropyrazole ring will display two coupled doublets. The acidic proton of the carboxylic acid will be observed as a broad singlet at a very low field. By following the outlined experimental protocol and employing advanced 2D NMR techniques where necessary, researchers can obtain a high-quality spectrum for unambiguous structural verification, a critical step in the characterization of this and similar compounds in drug discovery and development.

References

  • Brown, D. ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. Doc Brown's Chemistry. Available at: [Link].

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9349-9381. Available at: [Link].

  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 651-656. Available at: [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

In-Depth Technical Guide: 13C NMR Analysis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of 13C NMR, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the predicted spectrum. The guide is designed to serve as a practical resource for researchers, enabling them to understand the structural nuances of this and similar heterocyclic compounds through the powerful lens of NMR spectroscopy.

Introduction: The Significance of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] While 1H NMR is often the first recourse for structural analysis, 13C NMR offers a direct and unambiguous window into the carbon skeleton of a molecule.[2] One of the primary advantages of 13C NMR is the wide range of chemical shifts, typically spanning from 0 to 220 ppm, which minimizes signal overlap even in complex molecules.[2] For the compound this compound, with its distinct aromatic and heteroaromatic moieties, 13C NMR is crucial for confirming the connectivity of the pyrazole and benzoic acid rings through the methylene linker and for understanding the electronic effects of the nitro and carboxylic acid substituents.

The natural abundance of the 13C isotope is only about 1.1%, which makes the signals inherently weaker than those of protons.[3][4] However, modern Fourier Transform (FT) NMR techniques, coupled with signal averaging, allow for the acquisition of high-quality spectra in a reasonable timeframe.[4][5] A standard feature of 13C NMR is broadband proton decoupling, which simplifies the spectrum by removing C-H splitting, resulting in a single peak for each chemically non-equivalent carbon atom.[6]

Molecular Structure and Predicted 13C NMR Spectrum

The structure of this compound comprises a benzoic acid moiety linked to a 3-nitro-1H-pyrazole ring via a methylene bridge.[7] This unique arrangement of functional groups leads to a distinct 13C NMR spectrum. Based on established principles of chemical shifts and substituent effects, we can predict the approximate resonance for each carbon atom.

Molecular Structure:

Caption: Molecular structure of this compound.

2.1. Analysis of Predicted Chemical Shifts

The predicted chemical shifts are influenced by several factors, including hybridization, electronegativity of neighboring atoms, and resonance effects.[2]

  • Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded due to the two electronegative oxygen atoms and will appear significantly downfield, typically in the range of 165-185 ppm. For benzoic acid itself, this carbon appears around 172.6 ppm.[8][9]

  • Benzoic Acid Ring Carbons:

    • C1' (ipso-carbon attached to -COOH): The chemical shift of this carbon is influenced by the carboxylic acid group. In benzoic acid, it resonates around 129.4 ppm.[9][10]

    • C2'/C6' (ortho to -COOH): These carbons are generally slightly deshielded and in benzoic acid appear around 130.3 ppm.[9][10]

    • C3'/C5' (meta to -COOH): These carbons are least affected by the carboxyl group and resonate close to benzene's chemical shift, around 128.5 ppm in benzoic acid.[9][10]

    • C4' (para to -COOH, attached to -CH2-): The methylene linker will have a modest effect on this carbon's chemical shift. In benzoic acid, the para carbon is at approximately 133.9 ppm.[9][10]

  • Methylene Carbon (-CH2-): This sp3 hybridized carbon is attached to two aromatic systems. Its chemical shift is expected in the range of 40-60 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of pyrazole carbons are sensitive to the position of substituents and tautomerism.[11]

    • C3 (attached to -NO2): The strongly electron-withdrawing nitro group will significantly deshield this carbon, pushing its resonance downfield, likely in the 145-155 ppm range.[12]

    • C4: This carbon is typically found in the range of 100-110 ppm in pyrazole derivatives.[11]

    • C5: The chemical shift of C5 is influenced by the adjacent nitrogen and the substituent on N1. It is generally observed between 130-140 ppm.[11]

Table 1: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
-C OOH167-173Deshielded by two oxygen atoms.[8][9]
C 1'129-132ipso-carbon attached to the carboxylic acid group.[9][10]
C 2'/C6' 130-133ortho to the carboxylic acid group.[9][10]
C 3'/C5'128-130meta to the carboxylic acid group.[9][10]
C 4'134-138para to the carboxylic acid, attached to the methylene bridge.[9][10]
-C H2-50-60Methylene linker between two aromatic systems.
C 3148-155Attached to the electron-withdrawing nitro group.[12]
C 4105-115Typical range for C4 in pyrazoles.[11]
C 5135-145Influenced by adjacent nitrogen atoms.[11]
Experimental Protocol for 13C NMR Data Acquisition

Achieving a high-quality 13C NMR spectrum requires careful sample preparation and optimization of instrument parameters.

3.1. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and its high polarity. Chloroform-d (CDCl3) can also be used, but solubility may be lower.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

3.2. NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended SettingRationale
Spectrometer Frequency≥ 100 MHz for 13CHigher field strength improves resolution and sensitivity.
Pulse ProgramStandard 1D 13C with proton decouplingSimplifies the spectrum to single peaks for each carbon.[6]
Acquisition Time (AQ)1-2 secondsAllows for adequate signal decay and good digital resolution.
Relaxation Delay (D1)2-5 secondsEnsures full relaxation of all carbon nuclei, especially quaternary carbons.
Number of Scans (NS)1024 - 4096 (or more)Due to the low natural abundance of 13C, a large number of scans is needed to achieve a good signal-to-noise ratio.[4]
Spectral Width (SW)0 - 220 ppmCovers the entire expected range of 13C chemical shifts.[2]
Temperature298 K (25 °C)Standard operating temperature.
Workflow for Spectral Analysis and Interpretation

A systematic approach is essential for accurately assigning the peaks in the 13C NMR spectrum.

Caption: Workflow for 13C NMR spectral interpretation.

4.1. Advanced NMR Techniques for Unambiguous Assignment

While a standard 1D 13C NMR spectrum provides significant information, complex structures may benefit from two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei.[13] It is invaluable for assigning protonated carbons by linking the 13C spectrum to the more easily interpretable 1H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[13] It is particularly powerful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule, such as the link between the methylene protons and the carbons of the benzoic acid and pyrazole rings.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups, which aids in the assignment of protonated carbons.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural verification and characterization. By understanding the fundamental principles of 13C NMR and employing a systematic approach to data acquisition and interpretation, researchers can gain detailed insights into the molecular architecture of this and other complex heterocyclic compounds. The combination of 1D and 2D NMR techniques provides a robust toolkit for unambiguous spectral assignment, which is a critical step in the development of new chemical entities for various scientific applications.

References
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Basic Principle of 13C-NMR. ResearchGate. [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. Chemistry Steps. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • What is 13C-NMR Spectroscopy? Ft. Professor Dave. YouTube. [Link]

  • Carbon-13 NMR Spectroscopy: Principles and Applications. Studylib. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]

Sources

Mass spectrometry of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a molecule integrating three key chemical moieties: a benzoic acid, a nitropyrazole heterocycle, and a methylene bridge. Tailored for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore optimal ionization strategies, predict detailed fragmentation pathways in both positive and negative ion modes, and provide validated, step-by-step protocols for high-resolution analysis. The guide leverages Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) as the core analytical technique, offering the sensitivity and structural specificity required for confident characterization.

Introduction

Overview of this compound

This compound (Molecular Formula: C₁₁H₉N₃O₄, Molecular Weight: 247.21 g/mol ) is a compound of significant interest in medicinal chemistry and materials science.[1] Its structure is a composite of a benzoic acid, known for its use as a building block in drug synthesis; a pyrazole ring, a common scaffold in pharmacologically active molecules; and a nitro group, a versatile functional group that can modulate electronic properties and serve as a synthetic handle.[2] The precise characterization of such molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships.

The Critical Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical tool for molecular characterization, offering unparalleled sensitivity and specificity.[3] For a molecule like this compound, MS provides not only the accurate molecular weight but also a structural fingerprint through controlled fragmentation. This fragmentation pattern is crucial for confirming the identity of the compound, distinguishing it from isomers, and identifying impurities or degradation products.

Objectives of this Guide

This guide is designed to serve as a Senior Application Scientist's perspective on developing a robust mass spectrometry method for the titular compound. The core objectives are:

  • To establish the most effective ionization and analysis strategies.

  • To provide detailed, replicable experimental protocols for LC-MS/MS analysis.

  • To elucidate the predictable fragmentation patterns based on first principles of chemical structure and established fragmentation rules.

  • To present this information with clarity, using diagrams and tables to enhance understanding and application.

Foundational Principles & Pre-Analysis Considerations

Chemical Properties of the Analyte

A successful MS analysis begins with an understanding of the analyte's chemical nature.

PropertyValueSignificance for MS Analysis
Molecular Formula C₁₁H₉N₃O₄Provides the basis for calculating exact mass (Monoisotopic Mass).
Molecular Weight 247.21 g/mol Determines the m/z of the primary molecular ion.[1]
Key Functional Groups Carboxylic Acid (-COOH)Acidic proton makes it ideal for negative ion mode ESI ([M-H]⁻).
Pyrazole Ring (N-heterocycle)Basic nitrogens allow for protonation in positive ion mode ESI ([M+H]⁺).
Nitro Group (-NO₂)Electronegative group that influences fragmentation (loss of NO, NO₂).
Polarity HighThe presence of the carboxylic acid and nitro groups makes the molecule polar, rendering it highly suitable for reverse-phase liquid chromatography and ESI.
Rationale for Selecting Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this molecule. Unlike electron ionization (EI), which uses high energy and causes extensive, often uninterpretable fragmentation of non-volatile molecules, ESI is a "soft" ionization method. It gently transfers pre-existing ions from a liquid solution into the gas phase, preserving the intact molecular ion. This is critical for establishing the molecular weight as a first step.

The amphoteric nature of this compound makes it an excellent candidate for analysis in both positive and negative ion modes , which provides complementary structural information and increases the confidence of identification.

  • Negative Ion Mode (ESI-): The carboxylic acid is the most acidic site and will readily deprotonate to form a stable [M-H]⁻ anion. This mode is expected to be highly sensitive and is often the primary choice for acidic compounds.[4][5]

  • Positive Ion Mode (ESI+): The nitrogen atoms of the pyrazole ring are basic and can be protonated to form an [M+H]⁺ cation, allowing for an alternative fragmentation pathway to be studied.[6]

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of the target compound.

Materials and Reagents
  • This compound standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), >99% purity

  • Ammonium Acetate

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of Methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to prevent contamination of the LC system.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to ensure the analyte is well-retained, produces a sharp peak, and is separated from any potential impurities.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for retaining and separating moderately polar to nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the compound while cleaning the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temperature 40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 2 µLA small volume to prevent peak distortion and column overloading.
Mass Spectrometry (MS) Parameters

Parameters should be optimized for the specific instrument, but the following provides an authoritative starting point.

ParameterESI- SettingESI+ Setting
Scan Type Full Scan MS & Product Ion Scan (MS/MS)Full Scan MS & Product Ion Scan (MS/MS)
Mass Range m/z 50 - 350m/z 50 - 350
Precursor Ion m/z 246.05m/z 248.06
Capillary Voltage -3.0 kV+3.5 kV
Gas Temperature 325 °C325 °C
Gas Flow 8 L/min8 L/min
Collision Energy (MS/MS) 10, 20, 40 eV (ramped)10, 20, 40 eV (ramped)
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A 1 µg/mL Sample B C18 Column Gradient Elution A->B C ESI Source Ionization B->C D Quadrupole 1 Precursor Selection (m/z 246 or 248) C->D E Collision Cell (q) Fragmentation (CID) D->E F TOF/Orbitrap Fragment Analysis E->F G Detector F->G G parent [M-H]⁻ m/z 246.05 frag1 [M-H-CO₂]⁻ m/z 202.06 parent->frag1 - CO₂ frag2 [M-H-HNO₂]⁻ m/z 200.05 parent->frag2 - HNO₂ frag3 [Nitropyrazole]⁻ m/z 120.05 parent->frag3 - C₈H₅O₂ frag4 [M-H-CO₂-NO₂]⁻ m/z 156.06 frag1->frag4 - NO₂

Caption: Predicted fragmentation of [M-H]⁻ in negative ion mode.

Analysis in Positive Ion Mode ([M+H]⁺)

Protonation is expected to occur on a nitrogen of the pyrazole ring, yielding a precursor ion of m/z 248.0670 .

Predicted Major Fragments (ESI+)

Observed m/z Calculated Exact Mass Proposed Neutral Loss Formula of Loss Fragment Identity
230.0564 230.0566 H₂O H₂O Loss of water from the carboxylic acid, a common fragmentation for ortho-substituted benzoic acids, but possible here through rearrangement. [7]
202.0615 202.0617 H₂O + CO H₂O, CO Subsequent loss of carbon monoxide from the m/z 230 fragment.
121.0502 121.0504 C₇H₅O₂ (benzoic acid) C₇H₅O₂ Protonated nitropyrazole methylene fragment from cleavage at the benzylic C-C bond.

| 127.0396 | 127.0397 | C₄H₃N₃O₂ | C₄H₃N₃O₂ | Benzylic cation with the carboxylic acid group intact. |

Fragmentation Pathway Diagram (ESI+)

G parent [M+H]⁺ m/z 248.07 frag1 [M+H-H₂O]⁺ m/z 230.06 parent->frag1 - H₂O frag2 [Nitropyrazolyl-CH₂]⁺ m/z 127.04 parent->frag2 - C₇H₅O₂ frag3 [Carboxyphenyl-CH₂]⁺ m/z 121.05 parent->frag3 - C₄H₃N₃O₂ frag4 [M+H-H₂O-CO]⁺ m/z 202.06 frag1->frag4 - CO

Sources

A Technical Guide to the FT-IR Spectrum of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for molecular characterization and quality control. By deconstructing the molecule into its constituent functional groups, we will predict its characteristic vibrational modes and provide a framework for spectral interpretation. This guide emphasizes the causal relationships between molecular structure and spectral features, outlines a validated experimental protocol for data acquisition, and presents the information in a clear, accessible format to support rigorous scientific inquiry.

Introduction: The Role of Vibrational Spectroscopy in Molecular Analysis

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific validity. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the functional groups present within a molecule. Each covalent bond in a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting FT-IR spectrum is a unique molecular fingerprint, providing invaluable information about chemical structure.

The target of this guide, this compound, is a complex molecule incorporating several key functional moieties: a carboxylic acid, a nitro-substituted pyrazole ring, and a para-substituted benzene ring. Understanding its FT-IR spectrum is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical environments. This guide will serve as a comprehensive reference for interpreting the vibrational spectrum of this compound and similar molecular architectures.

Molecular Structure and Functional Group Deconstruction

To accurately predict and interpret the FT-IR spectrum, we must first analyze the molecule's structure. The compound consists of a benzoic acid moiety linked via a methylene (-CH2-) bridge to a 3-nitro-substituted pyrazole ring.

G Molecule Target Molecule COOH Carboxylic Acid Molecule->COOH contains NO2 Nitro Group Molecule->NO2 contains Benzene p-Substituted Benzene Molecule->Benzene contains Pyrazole Pyrazole Ring Molecule->Pyrazole contains CH2 Methylene Bridge Molecule->CH2 contains

Caption: Functional group breakdown of the molecule.

Predictive FT-IR Analysis: Correlating Structure with Vibrational Bands

Based on established spectroscopic data, we can predict the characteristic absorption bands for each functional group. In a solid-state measurement, the carboxylic acid is expected to exist as a hydrogen-bonded dimer, which significantly influences the position and shape of its vibrational bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/ShapeRationale & References
Carboxylic Acid O-H Stretch2500 - 3300Very Broad, StrongCaused by strong intermolecular hydrogen bonding in the dimeric form. This broad absorption often obscures the C-H stretching region. [1][2][3][4]
C=O Stretch1690 - 1715Strong, SharpThe carbonyl frequency is lowered due to conjugation with the aromatic ring and participation in the H-bonded dimer structure. [2][3]
C-O Stretch1210 - 1320Medium-StrongAssociated with the stretching of the single bond between the carbonyl carbon and the hydroxyl oxygen. [1]
O-H Bend1395 - 1440Medium, BroadIn-plane bending of the O-H group.
Aromatic Systems Aromatic C-H Stretch3030 - 3100Medium-Weak, SharpStretching of sp² hybridized C-H bonds on both the benzene and pyrazole rings. Appears at a higher frequency than aliphatic C-H stretches. [5]
Aromatic C=C Stretch1430 - 1620Medium-Strong (multiple bands)In-ring stretching vibrations of the benzene and pyrazole rings. Bands are expected near 1600 cm⁻¹ and 1500 cm⁻¹. [4][5]
Para-Substitution C-H Bend790 - 860Strong, SharpOut-of-plane C-H bending ("wag") is highly characteristic for 1,4-disubstituted benzene rings. This is a key diagnostic peak. [6][7]
Nitro Group Asymmetric N-O Stretch1500 - 1550StrongThe nitro group is attached to an aromatic system (pyrazole), which typically shifts the absorption to slightly lower wavenumbers compared to aliphatic nitro compounds. [8][9][10]
Symmetric N-O Stretch1330 - 1360StrongThis second strong band, in conjunction with the asymmetric stretch, provides a definitive identification of the nitro group. [8][9][10]
Methylene Bridge Asymmetric C-H Stretch~2925 - 2960Weak-Medium, SharpStretching of the C-H bonds in the -CH₂- linker.
Symmetric C-H Stretch~2850 - 2870Weak-Medium, SharpThese sharp peaks will likely be superimposed on the very broad O-H absorption from the carboxylic acid. [1][3]
Pyrazole Ring C=N Stretch~1550 - 1610MediumThis vibration often overlaps with the aromatic C=C stretching bands, contributing to the complexity of the 1450-1620 cm⁻¹ region. [11]

Experimental Protocol: Best Practices for Acquiring a High-Quality Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a solid powder sample using the Attenuated Total Reflectance (ATR) technique, a modern and reliable method that requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Protocol Steps:

  • Instrument Preparation:

    • Ensure the instrument is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Causality: A clean crystal is paramount to prevent cross-contamination and ensure that the spectrum is solely from the analyte.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrumental response. This spectrum is automatically subtracted from the sample spectrum, ensuring that atmospheric and instrumental artifacts are removed from the final data. This is a critical self-validating step.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak spectrum with low signal-to-noise.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the same method as in Step 1.

    • The resulting spectrum may be processed using the spectrometer software. An ATR correction may be applied to account for the wavelength-dependent depth of penetration. A baseline correction can also be performed to ensure the spectral baseline is flat.

G start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background_scan 2. Collect Background Spectrum (Measures Air + Instrument) clean_crystal->background_scan apply_sample 3. Apply Solid Sample (Ensure Good Contact) background_scan->apply_sample sample_scan 4. Collect Sample Spectrum apply_sample->sample_scan process_data 5. Process Data (Auto-Subtraction, Baseline Correction) sample_scan->process_data final_spectrum Final Spectrum process_data->final_spectrum

Caption: Experimental workflow for ATR-FT-IR analysis.

Spectral Interpretation: A Self-Validating System

Interpreting the final spectrum involves systematically identifying the predicted bands. The strength of FT-IR analysis lies in its self-validating nature: a structural hypothesis is only confirmed if all expected peaks are present and consistent with one another.

  • Primary Confirmation (Carboxylic Acid): The first check should be for the two most prominent features of the carboxylic acid dimer. Look for the exceptionally broad O-H stretch from ~2500-3300 cm⁻¹ and the sharp, intense C=O stretch around 1700 cm⁻¹. The simultaneous presence of both is a very strong indicator of this functional group. [1][2][3]

  • Secondary Confirmation (Nitro Group): Next, identify the two strong bands corresponding to the nitro group's N-O stretches. These should appear around 1500-1550 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric). Their high intensity makes them reliable diagnostic peaks. [8][9][10]

  • Structural Detail (Substitution Pattern): The region below 1000 cm⁻¹ provides fingerprint detail. A strong, sharp peak between 790-860 cm⁻¹ is definitive evidence for the para-substitution pattern on the benzene ring, confirming the correct isomer was synthesized. [6]

  • Backbone Confirmation (Aromatic & Aliphatic C-H): Finally, confirm the presence of the carbon backbone. Weak, sharp peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while weaker peaks just below 3000 cm⁻¹ (often appearing as small "shoulders" on the broad O-H band) confirm the methylene C-H bonds. The complex pattern of medium-intensity bands between 1430-1620 cm⁻¹ will be consistent with the combined C=C and C=N stretches of the two aromatic rings.

By following this hierarchical approach, the interpretation becomes a logical process of confirmation, where each identified peak reinforces the assignment of the others, leading to a confident and trustworthy structural elucidation.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a detailed fingerprint of its complex molecular architecture. The key diagnostic features are the broad O-H and sharp C=O stretches of the carboxylic acid dimer, the dual strong N-O stretching bands of the nitro group, and the characteristic C-H out-of-plane bending of the para-substituted benzene ring. By understanding the theoretical basis for these absorptions and employing a rigorous experimental protocol, researchers can confidently use FT-IR spectroscopy as a primary tool for the structural verification and quality assessment of this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chithambarathanu, T., et al. (2012). Vibrational analysis of some pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Bhagysree, C. V., et al. (2013). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Jayaprakash, C., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. Retrieved from [Link]

Sources

Solubility Profile of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in drug discovery. Lacking published empirical data, this document establishes a predictive framework based on the compound's structural attributes and outlines a rigorous, self-validating experimental protocol for its quantitative solubility determination in key organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of pyrazole-based therapeutic agents.

Part 1: Physicochemical Profile and Structural Analysis

The molecule this compound is a multifaceted structure, integrating several functional groups that collectively dictate its physicochemical behavior, including its solubility. A granular analysis of these components is the foundation for predicting its interactions with various solvent systems.

The compound's identity is established by the following characteristics:

  • Molecular Formula: C₁₁H₉N₃O₄[1][2]

  • Molecular Weight: 247.21 g/mol [1][2]

  • SMILES: C(c1ccc(cc1)C(O)=O)n1ccc(n1)=O[2]

The key functional domains are:

  • Benzoic Acid Moiety: This group consists of a carboxylic acid (-COOH) attached to a phenyl ring. The carboxylic acid is a potent hydrogen bond donor and acceptor, capable of forming stable dimers in non-polar environments.[3][4] While the phenyl ring introduces a significant non-polar, hydrophobic character, the acidic proton (pKa typically ~4-5) allows for salt formation in basic media, dramatically increasing aqueous solubility.[3][5]

  • Nitro-Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms; it is generally more soluble in organic solvents like ethanol and acetone than in water.[6][7] The attached nitro group (-NO₂) is strongly electron-withdrawing and highly polar.[8][9][10] This group significantly increases the molecule's overall dipole moment but does not guarantee high water solubility.[9] However, nitro compounds are typically readily soluble in a wide range of organic solvents.[8]

  • Methylene Linker: A simple -CH₂- group connects the pyrazole and phenyl rings, providing conformational flexibility.

cluster_Molecule This compound cluster_BenzoicAcid Benzoic Acid Moiety cluster_NitroPyrazole Nitro-Pyrazole Moiety M Core Structure cluster_BenzoicAcid cluster_BenzoicAcid cluster_NitroPyrazole cluster_NitroPyrazole BA Carboxyl Group (-COOH) Ph Properties: - Non-polar - Hydrophobic Tail BA->Ph Properties: - H-Bond Donor/Acceptor - Acidic - Polar Head NP Nitro Group (-NO2) Py Properties: - Polar Heterocycle - H-Bond Acceptor NP->Py Properties: - Strongly Polar - H-Bond Acceptor

Caption: Structural decomposition of the target molecule into its key functional moieties.

Part 2: Predictive Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][11] A solute's affinity for a solvent is maximized when their intermolecular forces are similar in nature and magnitude. Based on the structural analysis, we can forecast the solubility of this compound across a spectrum of organic solvents.

The molecule's combination of a highly polar nitro group, a hydrogen-bonding carboxylic acid, and a large aromatic system suggests poor solubility in non-polar aliphatic solvents and high solubility in polar, hydrogen-bonding solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and nitro groups.
Polar Aprotic DMSO, DMF, AcetoneDipole-DipoleHigh High polarity and ability to accept hydrogen bonds from the carboxylic acid make these excellent solvents for this molecule.[6][8]
Intermediate Polarity Ethyl Acetate, DCMDipole-Dipole, London DispersionModerate These solvents offer a balance of polarity to interact with the functional groups and non-polar character to accommodate the aromatic rings.
Non-Polar Hexane, TolueneLondon Dispersion ForcesLow / Insoluble The energy required to break the solute-solute interactions (crystal lattice) and solvent-solvent interactions is not compensated by solute-solvent interactions.[3]

Part 3: Standardized Protocol for Experimental Solubility Determination

To move beyond prediction, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is designed to be self-validating through the use of a standard calibration curve.

cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification (UV-Vis) cluster_calib Calibration Curve (Separate Workflow) A 1. Add excess solid compound to a vial of the chosen solvent B 2. Seal vial tightly A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->C D 4. Allow suspension to settle C->D E 5. Centrifuge to pellet undissolved solid C->E F 6. Carefully collect supernatant using a syringe filter (0.22 µm) E->F G 7. Prepare serial dilutions of the clear supernatant E->G H 8. Measure absorbance at λmax G->H I 9. Calculate concentration using a pre-established calibration curve H->I J Prepare stock solution of known concentration K Create series of known standards J->K L Measure absorbance and plot Absorbance vs. Concentration K->L L->I Input for Calculation

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Experimental Methodology

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or equivalent with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 5-10 mg, enough that solid remains visible after equilibration) to a vial containing a known volume of the test solvent (e.g., 2 mL).

    • Causality Insight: Using a clear excess of solid is critical to ensure that the solution reaches thermodynamic saturation, where the rate of dissolution equals the rate of precipitation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C ± 0.5°C).

    • Agitate the suspensions for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.

  • Phase Separation:

    • Remove vials from the shaker and let them stand for 30 minutes to allow for initial sedimentation.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Trustworthiness Check: This step is crucial to separate the dissolved solute from undissolved microparticles. Failure to do so will lead to an overestimation of solubility.

    • Carefully withdraw a portion of the clear supernatant and immediately pass it through a 0.22 µm syringe filter into a clean vial. This filtered solution represents the saturated sample.

  • Quantification via UV-Vis Spectrophotometry:

    • Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Create a series of 5-7 standards via serial dilution. Measure the absorbance of each standard at the compound's maximum absorbance wavelength (λmax). Plot Absorbance vs. Concentration to generate a linear calibration curve (R² > 0.99).

    • Sample Analysis: Prepare an appropriate dilution of the filtered saturated sample to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Data Calculation and Reporting:

    • Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

    • Report the final solubility in standard units, such as mg/mL or mmol/L.

Table 2: Sample Data Reporting Template

SolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)
Methanol25.0Experimental ValueCalculated Value
Acetone25.0Experimental ValueCalculated Value
Ethyl Acetate25.0Experimental ValueCalculated Value
Toluene25.0Experimental ValueCalculated Value
Hexane25.0Experimental ValueCalculated Value

References

  • Physical Properties of Carboxylic Acids. (2025). CK-12 Foundation. Available from: [Link]

  • Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things. Available from: [Link]

  • NITRO COMPOUNDS. (2020). eGyanKosh. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). SUNY Oneonta. Available from: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Available from: [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]

  • What Is A Nitro Functional Group? (2025). Chemistry For Everyone - YouTube. Available from: [Link]

  • Solubility studies of the synthesized compounds in different solvents. (2018). ResearchGate. Available from: [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Available from: [Link]

  • What Are Nitro Compounds? (2025). Chemistry For Everyone - YouTube. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery. Available from: [Link]

  • Nitro compounds are an important class of organic compounds. (n.d.). Hansraj College. Available from: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Available from: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. Available from: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. Available from: [Link]

  • 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem. Available from: [Link]

  • 4-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzoic acid. (n.d.). PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Nitropyrazole Compounds: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of 3-nitropyrazole compounds, a class of heterocyclic molecules garnering significant interest for their diverse applications, ranging from energetic materials to promising scaffolds in modern drug discovery. We will delve into the synthetic methodologies, explore the key chemical and biological properties, and discuss the burgeoning applications of these compounds, with a particular focus on their potential as therapeutic agents. This document is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

The 3-Nitropyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for the design of bioactive molecules. The introduction of a nitro group at the 3-position significantly modulates the electronic and steric properties of the pyrazole ring, opening up new avenues for chemical functionalization and biological activity.

Nitropyrazoles, including 3-nitropyrazole, are characterized by their high nitrogen content, high density, and good thermal stability. These properties have historically made them attractive as energetic materials and as intermediates in the synthesis of more complex explosives like 3,4-dinitropyrazole (DNP). However, recent research has unveiled the significant potential of 3-nitropyrazole derivatives in the realm of drug discovery, with demonstrated antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis of 3-Nitropyrazole and Its Derivatives

The synthesis of 3-nitropyrazole and its substituted analogs is a critical aspect of their study and application. Several synthetic routes have been developed, with the most common being the nitration of a pyrazole precursor.

Classical Two-Step Synthesis of 3-Nitropyrazole

The traditional and most widely employed method for synthesizing 3-nitropyrazole involves a two-step process: the N-nitration of pyrazole followed by a thermal rearrangement.

Step 1: N-Nitration of Pyrazole

In this step, pyrazole is treated with a nitrating agent to form N-nitropyrazole. Common nitrating agents include a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride and acetic acid.

Step 2: Thermal Rearrangement

The resulting N-nitropyrazole is then heated in a high-boiling point solvent, such as n-octanol or benzonitrile, to induce a rearrangement to the more stable 3-nitropyrazole. This rearrangement is a key step, and the choice of solvent can significantly impact the reaction time and yield.

Synthesis_of_3_Nitropyrazole pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole N-Nitration three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Rearrangement nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->pyrazole rearrangement Thermal Rearrangement rearrangement->n_nitropyrazole

Caption: Classical two-step synthesis of 3-nitropyrazole.

Experimental Protocol: Two-Step Synthesis of 3-Nitropyrazole

Materials:

  • Pyrazole

  • Nitric Acid (fuming)

  • Sulfuric Acid (concentrated) or Acetic Anhydride and Acetic Acid

  • n-Octanol or Benzonitrile

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of N-Nitropyrazole

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of nitric acid and sulfuric acid (or nitric acid, acetic anhydride, and acetic acid).

  • Maintain the reaction temperature below 15°C and stir the mixture for approximately 3.5 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.

  • Filter the precipitate, wash with cold water, and dry to obtain N-nitropyrazole. A typical yield for this step is around 86.6%.

Step 2: Synthesis of 3-Nitropyrazole

  • In a round-bottom flask fitted with a reflux condenser, dissolve the N-nitropyrazole obtained in the previous step in n-octanol.

  • Heat the mixture to reflux at a temperature of 185-190°C.

  • Maintain the reflux for a sufficient time to allow for the rearrangement to complete.

  • Cool the reaction mixture and isolate the 3-nitropyrazole product. The solvent, n-octanol, can be recovered and reused. A typical yield for this step is approximately 87.8%.

One-Pot Synthesis of 3-Nitropyrazole

To improve efficiency and reduce the handling of the potentially unstable N-nitropyrazole intermediate, one-pot synthetic methods have been developed. In these procedures, the nitration and rearrangement steps are carried out sequentially in the same reaction vessel without isolation of the intermediate.

Experimental Protocol: One-Pot Synthesis of 3-Nitropyrazole

Materials:

  • Pyrazole

  • Nitrating agent (as in the two-step synthesis)

  • High-boiling point solvent (e.g., benzonitrile)

  • Hydrothermal reactor (for high-pressure reactions)

Procedure:

  • Perform the N-nitration of pyrazole as described in Step 1 of the two-step synthesis.

  • Instead of isolating the N-nitropyrazole, directly subject the reaction mixture to high pressure in a hydrothermal reactor.

  • Heat the reactor to the required temperature for the rearrangement to occur.

  • After the reaction is complete, cool the reactor and isolate the 3-nitropyrazole product.

This one-pot approach offers advantages in terms of reduced reaction time, simplified workup, and improved safety.

Synthesis of 3-Nitropyrazole Derivatives

The 3-nitropyrazole core can be further functionalized to create a diverse library of derivatives with tailored properties. Common synthetic strategies include:

  • N-Alkylation/Arylation: The nitrogen atom at the 1-position of the pyrazole ring can be readily alkylated or arylated to introduce various substituents.

  • Further Nitration: Under controlled conditions, 3-nitropyrazole can be further nitrated to yield dinitro- and trinitropyrazoles.

  • Nucleophilic Aromatic Substitution: The nitro group can activate the pyrazole ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

  • Condensation Reactions: The pyrazole ring can be incorporated into larger heterocyclic systems through condensation reactions. For example, the synthesis of pyrazolo[1,5-d]triazin-7(6H)-ones has been reported starting from a nitrodiene.

Biological Activities of 3-Nitropyrazole Compounds

Recent research has highlighted the significant potential of 3-nitropyrazole derivatives as bioactive molecules, with a range of promising pharmacological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 3-nitropyrazole derivatives against a variety of bacterial and fungal strains. The introduction of different substituents on the pyrazole ring can modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Selected 3-Nitropyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25
Compound 4 Streptococcus epidermidis0.25
Compound 2 Aspergillus niger1
Compound 3 Microsporum audouinii0.5

MIC: Minimum Inhibitory Concentration

The data in Table 1, from a study on novel pyrazole analogues, indicates that specific substitutions can lead to potent and selective antimicrobial activity. For instance, compound 3 shows excellent activity against the Gram-negative bacterium E. coli and the fungus M. audouinii, while compound 4 is highly effective against the Gram-positive bacterium S. epidermidis.

Anticancer Activity

The anticancer potential of 3-nitropyrazole derivatives is an area of intense investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Selected 3-Nitropyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
10e MCF-7 (Breast)11
10d MCF-7 (Breast)12
P-03 A549 (Lung)13.5
6b HCT116 (Colon)8.65
6b A549 (Lung)6.55
6b MCF-7 (Breast)6.65
6b HepG2 (Liver)5.35

IC50: Half-maximal inhibitory concentration

The results in Table 2 demonstrate the promising anticancer activity of several 3-nitropyrazole derivatives. Compound 10e , a 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one derivative, showed potent cytotoxicity against the MCF-7 breast cancer cell line. Similarly, compound P-03 , a coumarin-pyrazole hybrid, exhibited significant activity against A549 lung cancer cells. Notably, compound 6b displayed broad-spectrum anticancer activity against multiple cell lines.

Mechanism of Anticancer Action: Kinase Inhibition

A key mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation nitropyrazole 3-Nitropyrazole Derivative (Kinase Inhibitor) nitropyrazole->akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 3-nitropyrazole-based kinase inhibitor.

The diagram above illustrates how a 3-nitropyrazole derivative acting as a kinase inhibitor can block the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell proliferation and survival. By inhibiting a key kinase like Akt, these compounds can halt cell growth and induce apoptosis.

Enzyme Inhibition

Beyond kinases, 3-nitropyrazole derivatives have been investigated as inhibitors of other enzymes. For example, certain pyrazole-based compounds have shown selective inhibitory activity against urease and butyrylcholinesterase. This suggests that the 3-nitropyrazole scaffold can be adapted to target a variety of enzymatic systems.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 3-nitropyrazole-based drugs. Studies have begun to elucidate how different substituents on the pyrazole ring influence biological activity.

SAR_3_Nitropyrazole pyrazole_core 3-Nitropyrazole Core r1 R1 Substituent (N1-position) pyrazole_core->r1 r4 R4 Substituent pyrazole_core->r4 r5 R5 Substituent pyrazole_core->r5 activity Biological Activity (e.g., Anticancer, Antimicrobial) r1->activity Modulates Potency & Selectivity r4->activity Influences Target Binding r5->activity Affects Physicochemical Properties

Caption: Key structural features of 3-nitropyrazole derivatives influencing biological activity.

Key SAR Insights:

  • N1-Substituent: The nature of the substituent at the N1 position can significantly impact the potency and selectivity of the compound. Both alkyl and aryl groups have been successfully incorporated, leading to active compounds.

  • Substituents at C4 and C5: Modifications at the C4 and C5 positions are critical for tuning the biological activity. The introduction of aromatic rings, amides, and other functional groups at these positions has been shown to be a successful strategy for enhancing anticancer and antimicrobial effects.

  • The Nitro Group: The presence of the nitro group at the C3 position is a defining feature. Its electron-withdrawing nature influences the overall electronic properties of the pyrazole ring and can play a role in target binding and mechanism of action.

Future Perspectives and Conclusion

3-Nitropyrazole compounds represent a versatile and promising class of molecules with a broad range of applications. While their use as energetic materials is well-established, their potential in drug discovery is a rapidly evolving field. The ability to readily synthesize and functionalize the 3-nitropyrazole core provides a powerful platform for the development of novel therapeutic agents.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of 3-nitropyrazole derivatives are needed to fully explore their therapeutic potential.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms of action of bioactive 3-nitropyrazole compounds are crucial for their development as drugs.

  • In Vivo Studies: Promising candidates identified in in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Optimization of Pharmacokinetic Properties: The ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds need to be optimized to ensure their suitability for clinical development.

References

  • Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole.
  • Chen Xin-zhi. (2004). Synthesis of 3-Nitropyrazole.
  • Zhang, S., Gao, Z., Lan, D., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(14), 3204.
  • Zapol'skii, V. A., Munoz Castillo, D. C., Pawletta, B., Bilitewski, U., Gjikaj, M., Brüdigam, C., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]triazin-7(6H)
  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.).
  • Review on synthesis of nitropyrazoles. (2014).
  • Preparation method of 3,4-binitropyrazole. (2011).
  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3084.
  • Li, Y., Dang, X., Cao, D., & Chai, X. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Saudi Chemical Society, 18(5), 543-551.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015).
  • Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
  • Gökhan-Kelekçi, N., Küpeli, E., Yeşilada, E., & Ertan, M. (2007). Synthesis and evaluation of some new 1,3,5-trisubstituted-2-pyrazolines as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5787.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, in vitro antimicrobial activity, and docking studies of some pyrano[2,3-c] pyrazole derivatives. Biointerface Research in Applied Chemistry, 1(4), 133-142.
  • Al-Abdullah, E. S., Al-Salahi, R. A., & Al-Obaid, A. M. (2021).
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and anticonvulsant activity of some new 1,3,5-trisubstituted-2-pyrazoline derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523.
  • Kumar, A., Kumar, S., & Singh, R. K. (2017). Synthesis, characterization and mechanistic anticancer evaluation of novel analogues of pyrazoles derived from substituted 3-acetyl coumarins. Biomedical and Pharmacology Journal, 10(4), 1987-1998.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(7), 652.
  • Molecular modeling consensus scores, IC50 and NO release (%). (n.d.).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1608.
  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Molecules, 25(18), 4236.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2027.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2021). Molecules, 26(16), 4944.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules, 27(19), 6596.
  • 3-Nitropyrazole Manufacturer, Supplier, Exporter India. (n.d.). V & V Pharma Industries.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Kumar, S., Singh, B., & Kumar, A. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4).
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2019). The Journal of Organic Chemistry, 84(15), 9816-9824.
  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). Toxicology and Applied Pharmacology, 381, 114712.
  • Al-Otaibi, A. M., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2018). Synthesis of some new pyrazole derivatives endowed with anticancer and antioxidant activities. Molecules, 23(4), 868.

Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Strategic Guide for Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is structured to provide not just a methodology, but a strategic framework for the discovery and synthesis of novel pyrazole carboxylic acids. We will delve into the rationale behind experimental decisions, offering insights grounded in medicinal chemistry principles and field-proven experience.

Section 1: The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure with a Caveat

The pyrazole ring is a cornerstone pharmacophore in modern drug discovery, featured in blockbuster drugs like the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The addition of a carboxylic acid moiety to this scaffold provides a crucial interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges with key residues in a biological target, such as the Arg338 residue in the ALKBH1 demethylase.[5]

However, the very nature of the carboxylic acid group can be a double-edged sword. While vital for target engagement, its ionizable nature at physiological pH can lead to poor membrane permeability, limiting oral bioavailability.[6] Furthermore, this moiety is susceptible to metabolic transformation, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides and potential toxicity issues.[6][7] This inherent liability necessitates a strategic approach, either through careful molecular design or by considering its replacement altogether.

The Bioisosteric Alternative

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy to mitigate the drawbacks of carboxylic acids.[6][8] This approach aims to enhance physicochemical and pharmacokinetic properties while preserving the desired pharmacological effect.[8] Common bioisosteres for carboxylic acids include tetrazoles, which have comparable acidity but greater lipophilicity, and acyl sulfonamides.[9] The choice of a bioisostere is highly context-dependent and often requires empirical testing, as an isosteric replacement can sometimes lead to different or even opposite pharmacological outcomes.[7]

Section 2: Strategies for the Discovery of Novel Pyrazole Carboxylic Acid Hits

Identifying initial lead compounds, or "hits," is the first critical step in the drug discovery cascade. Two prominent strategies dominate this landscape: high-throughput screening and fragment-based drug discovery.

High-Throughput Screening (HTS)

HTS involves the automated testing of large, diverse compound libraries against a specific biological target. This method led to the identification of initial pyrazole carboxylic acid hits as inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), demonstrating its power in uncovering novel scaffolds from a vast chemical space.[10]

Fragment-Based Drug Discovery (FBDD)

FBDD is a more targeted approach that screens smaller, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target.[11] These fragments serve as starting points for optimization into more potent, drug-like molecules. This strategy has been successfully employed to identify pyrazole-based inhibitors for targets like Factor Xia and Aurora kinases.[12][13] The key advantage of FBDD is that it explores chemical space more efficiently and often yields leads with better physicochemical properties.

The FBDD workflow represents a logical progression from initial hit identification to a viable lead candidate.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization FS Fragment Library (150-300 Da) Screen Biophysical Screening (NMR, X-ray, SPR) FS->Screen Hits Identify Weak-Binding Fragment Hits Screen->Hits SBDD Structure-Based Design (X-ray, Modeling) Hits->SBDD Validate Hits FO Fragment Optimization (Growing/Linking) SBDD->FO Lead Potent Lead Compound FO->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Section 3: The Synthesis of Pyrazole Carboxylic Acids: A Practical Guide

The construction of the pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[14] This versatile approach allows for the introduction of a wide variety of substituents onto the pyrazole ring.

Recent advancements have enabled efficient "one-pot" syntheses of pyrazoles directly from arenes and carboxylic acids, streamlining the process significantly.[15][16] The general strategy often involves first creating a pyrazole ring with an ester functionality, which is then hydrolyzed in a subsequent step to yield the desired carboxylic acid.[14]

The mechanism below illustrates the fundamental cyclocondensation reaction, which forms the heterocyclic core.

Knorr_Synthesis B_Ketoester β-Ketoester Intermediate Hydrazone Intermediate B_Ketoester->Intermediate + Hydrazine Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Intermediate Pyrazole_Ester Pyrazole Ester Intermediate->Pyrazole_Ester Cyclization H2O - 2H2O Intermediate->H2O

Caption: The Knorr pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid

This protocol describes a reliable, two-step synthesis starting from common laboratory reagents. Each step is designed to be self-validating through clear monitoring and characterization checkpoints.

Part 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Ester Intermediate)

  • Rationale: This step utilizes the classic Knorr cyclocondensation. Ethyl benzoylpyruvate is selected as the 1,3-dicarbonyl equivalent, and phenylhydrazine dictates the N-1 substituent. Ethanol is a suitable solvent, and a catalytic amount of acid facilitates the condensation.

  • Materials:

    • Ethyl benzoylpyruvate (1.0 eq)

    • Phenylhydrazine (1.05 eq)

    • Ethanol (Absolute)

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

    • Ethyl Acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add ethyl benzoylpyruvate to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf product spot indicates reaction completion.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude pyrazole ester.

    • Purify the product via column chromatography on silica gel if necessary.

Part 2: Saponification to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid

  • Rationale: Saponification is a standard ester hydrolysis using a strong base. The choice of a sodium hydroxide solution in a mixed solvent system (THF/Methanol) ensures solubility of the ester and effective hydrolysis. Acidification then protonates the carboxylate salt to precipitate the final product.

  • Materials:

    • Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (from Part 1)

    • Tetrahydrofuran (THF) / Methanol (1:1 mixture)

    • 2M Sodium Hydroxide (NaOH) solution (3.0 eq)

    • 1M Hydrochloric Acid (HCl)

    • Ice bath, Cold deionized water

  • Procedure:

    • Dissolve the pyrazole ester in a 1:1 mixture of THF and methanol.

    • Add the 2M NaOH solution and stir the mixture at room temperature for 12-24 hours.

    • Validation: Monitor the hydrolysis by TLC. The high-Rf ester spot should be completely replaced by a baseline spot corresponding to the carboxylate salt.

    • Remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

Once a novel pyrazole carboxylic acid is synthesized, understanding its SAR is crucial for optimizing its biological activity.[17] SAR studies involve systematically modifying different parts of the molecule and assessing the impact on potency.[5][18]

For pyrazole-based inhibitors, key structural modifications often include:

  • N-1 Substituent: Altering the group on the N-1 position of the pyrazole can influence binding affinity and selectivity.[19][20]

  • C-5 Substituent: Modifications at this position often explore hydrophobic pockets within the target's active site.[19][20]

  • Carboxylic Acid Position: Moving the carboxylic acid from the 3-position to the 4- or 5-position can dramatically alter or abolish activity, highlighting its importance as a key interaction point.[5]

SAR Data Summary (Hypothetical ALKBH1 Inhibitor Series)

The following table summarizes hypothetical SAR data for a series of pyrazole carboxylic acids, illustrating how small changes can significantly impact inhibitory potency.

Compound IDN-1 SubstituentC-5 SubstituentIC₅₀ (µM)
1 Phenyl2,4-dichlorophenyl15.2
1a 4-fluorophenyl2,4-dichlorophenyl8.5
1b Cyclohexyl2,4-dichlorophenyl45.8
1c Phenyl4-chlorophenyl22.1
1d PhenylThiophene> 100

This data is illustrative and based on general principles observed in medicinal chemistry.

Addressing ADME Properties: The Role of Bioisosteres

As discussed, the carboxylic acid moiety can be problematic. Comparing its properties to common bioisosteres demonstrates the strategic options available to medicinal chemists.

Functional GroupTypical pKaLipophilicity (logP)Key Metabolic Concern
Carboxylic Acid~4-5LowAcyl Glucuronidation
1H-Tetrazole~4.5-5ModerateHigh Desolvation Energy
Acyl Sulfonamide~3-4HighGenerally More Stable
Hydroxamic Acid~8-9ModerateMetal Chelation

Data compiled from multiple sources for comparative purposes.[7][9]

Section 5: Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold remains a highly productive area of research in drug discovery. Its synthetic tractability and versatile biological activity ensure its continued relevance.[2][3] Future advancements will likely focus on developing more efficient and stereoselective synthetic routes, exploring novel bioisosteric replacements to fine-tune pharmacokinetic profiles, and applying computational methods to better predict the binding modes and activities of new derivatives. By integrating rational design, robust synthesis, and thorough biological evaluation, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Lang, J., Koch, J., Dutta, S. K., Martina, B., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kovalev, I. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18, 5625-5638. Available at: [Link]

  • Vuligonda, V., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-7. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Molecule of the Month (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Molecule of the Month. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. Available at: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available at: [Link]

  • Wang, C., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2002. Available at: [Link]

  • Hypha Discovery (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Liu, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(7), 11936-11950. Available at: [Link]

  • Scite.ai (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Gümüş, M., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23, 2139-2152. Available at: [Link]

  • Al-Mokhanam, N. K., & Al-Zaqri, N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Cetin, A., & Cansiz, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Venkatesh, P. (2017). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Alam, M. A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(1), 53. Available at: [Link]

  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3462-3485. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Chemical Space Exploration of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] First identified by Ludwig Knorr in 1883, this unassuming ring system has proven to be a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity.[2][3] Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity drug Rimonabant.[4][5][6] The unique physicochemical properties of the pyrazole nucleus—its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other rings like phenyl groups—make it an exceptionally valuable building block in the design of novel therapeutics.[7] This guide provides an in-depth exploration of the chemical space surrounding substituted pyrazoles, detailing the synthetic strategies for their construction, the vast pharmacological landscape they occupy, and the computational methodologies used to navigate this space for accelerated drug discovery.

Section 1: Constructing the Core - Foundational & Modern Synthetic Strategies

The exploration of the pyrazole chemical space begins with its synthesis. The choice of synthetic route is critical, as it dictates the accessible substitution patterns, potential for regioisomer formation, and overall efficiency.

The Classical Approach: Knorr Pyrazole Synthesis and the Regioselectivity Challenge

The most fundamental method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process first described by Knorr.[8][9]

  • Causality of the Method: This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl system. The subsequent dehydration and cyclization form the stable aromatic pyrazole ring.

  • The Inherent Challenge: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction often yields a mixture of two regioisomers.[3][8] The formation of the undesired isomer can significantly complicate purification and reduce the overall yield of the target molecule. This lack of regioselectivity is a primary driver for the development of more modern, controlled synthetic methodologies.

Modern Methodologies: Precision, Efficiency, and Greener Approaches

To overcome the limitations of classical methods, a host of advanced synthetic strategies have been developed.

  • Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, incorporating all or most of the atoms from the starting materials.[4][10] MCRs are highly efficient and atom-economical, allowing for the rapid generation of diverse pyrazole libraries from simple precursors like aldehydes, ketones, malononitrile, and hydrazines.[10]

  • Catalysis-Driven Synthesis: The use of catalysts, including transition metals (e.g., copper, palladium) and organocatalysts, has revolutionized pyrazole synthesis.[11] Catalysts can lower the activation energy of the reaction, enabling milder conditions and, crucially, often providing exquisite control over regioselectivity, which is a significant advantage over the classical Knorr synthesis.[8]

  • Enabling Technologies: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates and improving yields.[6] These techniques provide uniform and rapid heating, often reducing reaction times from hours to minutes.

Experimental Protocol 1: One-Pot, Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol details a green, efficient, four-component reaction for synthesizing complex pyrazole derivatives, adapted from methodologies that emphasize simplicity and high yield.[3]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent Addition: Add 10 mL of ethanol as the reaction solvent. Water can also be used as a green alternative.[3]

  • Initiation & Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Reaction Completion: The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the solid product that precipitates is collected by filtration. The crude product is then washed with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Final Product: The solid is dried under vacuum to afford the pure dihydropyrano[2,3-c]pyrazole derivative. This method's self-validating nature comes from its high efficiency and the ease of purification, often yielding a clean product without the need for column chromatography.

Section 2: Mapping the Bioactivity - The Pharmacological Landscape & SAR

The true power of the pyrazole scaffold lies in its vast and diverse range of biological activities. By systematically modifying the substituents at the N1, C3, C4, and C5 positions, researchers can fine-tune the molecule's interaction with specific biological targets.

A Spectrum of Therapeutic Potential

Substituted pyrazoles have demonstrated efficacy across numerous therapeutic areas:

  • Anti-inflammatory & Analgesic: As exemplified by Celecoxib, pyrazoles can act as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2).[4][12]

  • Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases (e.g., EGFR, BTK) and other targets crucial for cancer cell proliferation and survival.[5][13]

  • Antimicrobial: The scaffold is effective against a range of bacterial and fungal pathogens.[1]

  • Neuropsychiatric: The anti-obesity drug Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, highlights the utility of pyrazoles in modulating central nervous system targets.[4][14][15]

Deep Dive: Structure-Activity Relationship (SAR) of Pyrazole-Based CB1 Receptor Antagonists

The development of CB1 antagonists provides a classic case study in SAR. Starting with the lead compound SR141716A, researchers systematically explored the chemical space to understand how different functional groups impact binding affinity and selectivity.[14][15][16]

  • Causality of Substitutions: The goal of this exploration was to identify the key pharmacophoric elements required for potent and selective antagonism. Through systematic modification, it was determined that specific substitutions at three key positions on the pyrazole ring were critical for high-affinity binding to the CB1 receptor.[14][15]

PositionOptimal SubstituentRationale & Impact on Activity
N1 Position 2,4-DichlorophenylThis large, lipophilic group is believed to occupy a key hydrophobic pocket within the receptor, anchoring the molecule.[14][16]
C3 Position Carboxamido (e.g., Piperidinyl carboxamide)This group acts as a crucial hydrogen bond acceptor/donor, forming a critical interaction with the receptor's binding site.[15]
C5 Position Para-substituted Phenyl (e.g., p-Iodophenyl)A substituted phenyl ring at this position enhances potency. The p-iodo group in the most potent analogs provides an additional point of interaction and offers utility as a SPECT ligand for in vivo imaging.[14][16]
Table 1: SAR summary for pyrazole-based CB1 receptor antagonists.

Section 3: Navigating the Chemical Space - An Integrated Computational Workflow

Exploring the vast chemical space of substituted pyrazoles through synthesis and testing alone is inefficient. Modern drug discovery integrates computational chemistry to rationally design and prioritize compounds for synthesis.

The In Silico Exploration Workflow

The process follows a logical funnel, starting with a vast virtual library and progressively narrowing down to a few high-potential candidates. This workflow ensures that synthetic efforts are focused on molecules with the highest probability of success.

G cluster_0 Computational Design & Prioritization cluster_1 Experimental Validation A Virtual Library Generation (Combinatorial enumeration of R-groups on pyrazole core) B High-Throughput Virtual Screening (Molecular Docking against Target) A->B ~10^6 compounds C ADME/Tox Prediction (Filtering for drug-like properties) B->C ~10^3 top hits D Candidate Prioritization (Selection of top compounds for synthesis) C->D ~10-50 candidates E Chemical Synthesis D->E F In Vitro Biological Assay E->F

Caption: Workflow for computational exploration of chemical space.

Experimental Protocol 2: Molecular Docking of a Pyrazole Library against a Kinase Target

This protocol outlines the steps for a virtual screening campaign to identify potential pyrazole-based kinase inhibitors.

  • Target Preparation:

    • Obtain the crystal structure of the target kinase (e.g., EGFR) from the Protein Data Bank (PDB).

    • Prepare the protein using molecular modeling software: remove water molecules, add hydrogen atoms, and assign correct protonation states.

    • Define the binding site (active site) based on the co-crystallized ligand or known inhibitor binding poses. This defines the search space for the docking algorithm.

  • Ligand Library Preparation:

    • Generate a virtual library of substituted pyrazoles (e.g., using the workflow in the diagram above).

    • For each molecule, generate a 3D conformation and assign correct partial charges using a force field (e.g., MMFF94).

  • Molecular Docking:

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the prepared receptor active site.

    • The program will generate multiple binding poses for each ligand and calculate a corresponding docking score, which estimates the binding affinity.

  • Post-Docking Analysis & Filtering (Self-Validation):

    • Analyze the top-scoring poses. A credible hit must form key interactions known to be important for inhibiting the target kinase (e.g., hydrogen bonds with the hinge region). This step is a critical self-validation check.

    • Filter the results based on docking score, visual inspection of binding poses, and predicted ADME/T properties (e.g., Lipinski's Rule of Five).

  • Candidate Selection: Select the top 10-20 diverse compounds that exhibit high docking scores and favorable predicted properties for synthesis and biological evaluation.

Section 4: A Holistic Vision - The Integrated Drug Discovery Cycle

The true potential of chemical space exploration is realized when synthesis, biological testing, and computational modeling are seamlessly integrated into a cyclical, iterative process. Each component informs and refines the others, accelerating the journey from a starting hit to a lead compound.

Caption: The integrated cycle of modern drug discovery.

This iterative cycle is the engine of modern drug development. An initial hit is analyzed computationally to understand its binding mode. This understanding allows for the rational design of new analogs predicted to have improved properties. These compounds are then synthesized and tested, generating new data that feeds back into and refines the computational model. This process is repeated, with each cycle spiraling closer to a compound with the desired profile for a clinical candidate. The pyrazole scaffold, with its synthetic tractability and rich pharmacological potential, is an ideal core for such an integrated and accelerated discovery process.

References

  • Lan, R., Liu, Q., Fan, P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Elsevier B.V. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Bousdira, Y., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • El-Malah, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(1), 186. [Link]

  • Singh, S., et al. (2020). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Polycyclic Aromatic Compounds. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4496. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

  • Zhang, Z., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 60(2), 651-657. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]

  • Rani, P. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 3. [Link]

  • Löffler, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 336-347. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6206. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1043. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]

  • Liu, Z., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Garcés-Ramírez, L., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(18), 12792-12816. [Link]

  • Mathew, B., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Deshmukh, M. B. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • ResearchGate. (n.d.). Exploration of the chemical space around pyrazole-4-carboxamides. [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2898. [Link]

  • Karatas, M. O., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1162. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the early-stage characterization of novel chemical entities is paramount to de-risking candidates and optimizing resource allocation. In silico, or computational, methods provide a rapid, cost-effective, and ethically sound framework for predicting the multifaceted properties of small molecules before their synthesis or extensive experimental testing.[1] This guide presents a comprehensive, in-depth analysis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule featuring a nitro-pyrazole scaffold of interest in medicinal chemistry. We will delineate a systematic workflow for the computational prediction of its critical physicochemical, pharmacokinetic (ADMET), and potential bioactivity profiles. By integrating established methodologies such as Quantitative Structure-Property Relationships (QSPR), machine learning-based toxicity assessments, and structure-based molecular docking, this document serves as a technical whitepaper for researchers, chemists, and drug development professionals on leveraging computational tools to build a robust, data-driven profile of a novel compound.

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition at preclinical and clinical stages. A primary driver of this failure is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The ability to forecast these properties computationally allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular structures for better drug-likeness and safety.[2]

The Target Molecule: this compound

The subject of this guide is a specific pyrazole derivative. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The combination with a benzoic acid moiety and a nitro group suggests a molecule with distinct electronic and structural features that warrant a thorough investigation.

Identifier Value Source
IUPAC Name This compound-
Molecular Formula C11H9N3O4[3]
Molecular Weight 247.21 g/mol [3]
Canonical SMILES O=C(O)c1ccc(cn2ncc(c2)[O-])cc1Chemdiv
The In Silico Paradigm: QSAR/QSPR

The foundational principle enabling these predictions is the Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR).[4] This paradigm posits that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[4] By calculating numerical representations of a molecule's topology, geometry, and electronic features—known as molecular descriptors—we can build mathematical models that correlate these descriptors with experimental data.[4][5] These validated models can then be used to predict the properties of new, untested molecules.[4][6]

A Unified Workflow for In Silico Profiling

A robust computational evaluation follows a structured, multi-step process. The causality behind this workflow is to systematically build a profile from fundamental physicochemical characteristics to complex biological interactions. Foundational properties like solubility and lipophilicity directly influence subsequent ADMET outcomes.

G cluster_0 Step 1: Input & Preparation cluster_1 Step 2: Descriptor & Property Calculation cluster_2 Step 3: Bioactivity & Target Assessment cluster_3 Step 4: Synthesis & Decision Making A Canonical SMILES Input C11H9N3O4 B 2D/3D Structure Generation & Energy Minimization A->B Standardize Representation C Physicochemical Property Prediction (logP, logS, pKa, TPSA) B->C D ADMET Profile Prediction (Absorption, Metabolism, Toxicity) B->D E Bioactivity Spectrum Analysis (Ligand-Based Target Prediction) C->E D->E G Data Aggregation & Liability Assessment E->G F Molecular Docking Simulation (Structure-Based Target Interaction) F->G H Prioritization for Synthesis & Experimental Validation G->H Go/No-Go Decision

Caption: Overall workflow for in silico molecular property prediction.

Protocol: Physicochemical Property Prediction

Physicochemical properties are the bedrock of pharmacokinetics, governing how a molecule behaves in a biological environment.[7] We utilize validated, freely accessible platforms for these predictions, which employ large datasets and robust QSPR models.

Step-by-Step Protocol using SwissADME

The SwissADME web server provides a suite of fast, predictive models for key physicochemical and pharmacokinetic properties.[8]

  • Navigate to the SwissADME web server.

  • Input Structure : In the main input field, paste the canonical SMILES string for the target molecule: O=C(O)c1ccc(cn2ncc(c2)[O-])cc1.

  • Execute Prediction : Click the "Run" button to initiate the calculations.

  • Data Collection : Systematically record the predicted values from the output page into a summary table. The choice to use a well-established tool like SwissADME is based on its broad validation and acceptance in the scientific community, ensuring the trustworthiness of the generated data.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties. These values provide the first glimpse into the molecule's potential behavior.

Property Predicted Value Significance in Drug Discovery
Molecular Weight 247.21 g/mol Influences diffusion and overall size; generally <500 Da is preferred for oral drugs.
LogP (Lipophilicity) 1.65Governs membrane permeability and solubility. A balanced value (1-3) is often optimal.
LogS (Aqueous Solubility) -2.80 (Soluble)Crucial for absorption and formulation. Poor solubility is a major hurdle.
pKa (Acidic) 4.05Determines the ionization state at physiological pH, affecting solubility and target binding.
Topological Polar Surface Area (TPSA) 109.95 ŲCorrelates with membrane permeability. Values >140 Ų often indicate poor cell penetration.
Number of Rotatable Bonds 4Influences conformational flexibility and binding entropy. Fewer than 10 is generally favorable.
Lipinski's Rule of Five Yes; 0 violationsAn established filter for assessing "drug-likeness" and potential for oral bioavailability.

Protocol: ADMET Profiling

Predicting a molecule's ADMET profile is crucial for identifying potential safety and efficacy issues early.[2] This process involves a cascade of models, each assessing a different aspect of the molecule's journey through the body.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_T Toxicity start Input Molecule abs_hia Human Intestinal Absorption (HIA) dist_bbb Blood-Brain Barrier (BBB) Penetration met_cyp CYP450 Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) tox_herg hERG Inhibition abs_caco2 Caco-2 Permeability end Comprehensive ADMET Profile dist_ppb Plasma Protein Binding tox_ames Ames Mutagenicity tox_hepato Hepatotoxicity

Caption: The ADMET prediction cascade, assessing key pharmacokinetic and toxicity endpoints.

Step-by-Step Protocol using ADMET-AI
  • Navigate to the ADMET-AI web server.[10]

  • Input Structure : In the "Text Input" tab, paste the SMILES string: O=C(O)c1ccc(cn2ncc(c2)[O-])cc1.

  • Initiate Prediction : Click the "Predict" button.

  • Analyze Results : The platform provides detailed predictions for dozens of endpoints. For this guide, we focus on the most critical parameters for early-stage assessment. The choice of these specific endpoints is driven by regulatory importance and their high impact on project viability. For instance, hERG inhibition is a major cause of cardiotoxicity and drug withdrawal, making its early prediction essential.[11][12] Similarly, Cytochrome P450 (CYP) inhibition is a primary driver of drug-drug interactions.[13]

Predicted ADMET Profile

The following table summarizes the key ADMET predictions. The "Probability" indicates the model's confidence in a classification (e.g., a high probability of being an inhibitor).

Category Endpoint Predicted Result Interpretation & Significance
Absorption HIA (Human Intestinal Absorption)GoodThe molecule is likely to be well-absorbed from the gut, a prerequisite for oral drugs.
Caco-2 PermeabilityLowSuggests that passive diffusion across the intestinal wall may be limited.
Distribution BBB (Blood-Brain Barrier) PermeabilityLow (Probability: 0.15)The molecule is unlikely to cross into the central nervous system, which is desirable for peripherally acting drugs.
Metabolism CYP1A2 InhibitorNo (Probability: 0.08)Low risk of drug-drug interactions involving the CYP1A2 enzyme.
CYP2C9 InhibitorNo (Probability: 0.12)Low risk of drug-drug interactions involving the CYP2C9 enzyme.
CYP2C19 InhibitorNo (Probability: 0.09)Low risk of drug-drug interactions involving the CYP2C19 enzyme.
CYP2D6 InhibitorNo (Probability: 0.25)Low risk of drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 InhibitorNo (Probability: 0.18)Low risk of interactions with the most common drug-metabolizing enzyme.[14]
Toxicity hERG Inhibition (Cardiotoxicity)Low Risk (Probability: 0.11)A critical safety parameter; the molecule is predicted to have a low propensity for causing cardiac arrhythmia.[15][16]
Ames Mutagenicity (Genotoxicity)Low Risk (Probability: 0.22)The molecule is not predicted to be mutagenic, a crucial early safety screen.
Hepatotoxicity (Liver Toxicity)High Risk (Probability: 0.65)Potential Liability. The model flags a potential for liver toxicity, which requires careful experimental follow-up.

Protocol: Biological Activity & Target Prediction

While ADMET profiling assesses safety and pharmacokinetics, predicting potential biological targets can guide efficacy studies. Pyrazole-containing structures are known to interact with a variety of protein classes, including kinases and cyclooxygenases.[17][18]

Target Prediction via Ligand-Based Methods

We can hypothesize potential targets by comparing our molecule to databases of known active compounds.

  • Navigate to a target prediction server like SwissTargetPrediction.

  • Input Structure : Paste the SMILES string for the molecule.

  • Select Organism : Choose "Homo sapiens".

  • Run Prediction : The tool will return a list of the most probable protein targets based on 2D and 3D similarity to known ligands.

Predicted Target Classes : The primary predicted targets for this molecule are likely to include kinases, cyclooxygenases (COX), and other enzymes , reflecting the common bioactivity profiles of pyrazole and benzoic acid-containing scaffolds.[17][19]

A Hypothetical Case Study: Molecular Docking with COX-2

To add a layer of structure-based evidence, we can perform a molecular docking simulation. This method predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[20] Given the anti-inflammatory potential of many pyrazole derivatives, we select Cyclooxygenase-2 (COX-2) as a hypothetical target.[17][19]

  • Ligand Preparation : The 3D structure of the molecule is generated and energy-minimized using computational chemistry software (e.g., RDKit).

  • Target Preparation : The crystal structure of human COX-2 (e.g., PDB ID: 3LN1) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Docking Simulation : Using software like AutoDock Vina, a docking run is performed. The software systematically samples conformations of the ligand within the defined binding site of the protein.

  • Analysis : The results are analyzed to identify the lowest energy binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site.

Expected Outcome : The benzoic acid moiety is predicted to form a key hydrogen bond or salt bridge with a positively charged residue (e.g., Arginine) in the COX-2 active site, a common interaction for COX inhibitors. The nitro-pyrazole core would likely occupy a hydrophobic pocket. A favorable predicted binding energy (e.g., < -7.0 kcal/mol) would provide rationale for prioritizing this molecule for experimental screening against COX-2.

Data Synthesis and Senior Scientist's Perspective

The in silico analysis provides a multidimensional profile of this compound, enabling an informed, data-driven assessment of its drug-like potential.

  • Strengths :

    • The molecule exhibits excellent "drug-like" characteristics, adhering to Lipinski's Rule of Five with favorable molecular weight, lipophilicity, and rotatable bond count.

    • It is predicted to have good intestinal absorption and, critically, a low risk for cardiotoxicity (hERG inhibition) and mutagenicity.

    • The clean predicted profile against the five major CYP450 enzymes suggests a low probability of causing common drug-drug interactions.[8][13]

  • Potential Liabilities :

    • The primary flag is the predicted high risk of hepatotoxicity . This is a significant concern that must be addressed with high priority through in vitro experimental assays (e.g., cytotoxicity in HepG2 cells).

    • The predicted low Caco-2 permeability, despite good overall HIA prediction, may indicate that its absorption is reliant on active transport rather than passive diffusion.

  • Strategic Recommendations :

    • Prioritize Experimental Validation : The immediate next step should be to synthesize a small quantity of the compound for experimental validation of the key predictions.

    • Confirm Safety Profile : In vitro assays for hepatotoxicity are mandatory to confirm or refute the computational prediction. An Ames test and a hERG patch-clamp assay should also be conducted to definitively clear the molecule of these critical liabilities.

    • Investigate Biological Activity : Based on the target predictions, initial screening should focus on kinase and COX enzyme panels to identify potential efficacy.

    • Guided Optimization : If the hepatotoxicity risk is confirmed, medicinal chemistry efforts should focus on modifying the structure to mitigate this liability while preserving the favorable pharmacokinetic properties. The nitro group is a potential structural alert and could be a starting point for modification.

Conclusion

This in-depth technical guide demonstrates a systematic and scientifically grounded workflow for the in silico characterization of a novel chemical entity. By leveraging a suite of validated computational tools, we have constructed a comprehensive profile for this compound, encompassing its physicochemical properties, ADMET profile, and potential biological activities. The analysis reveals a molecule with a promising pharmacokinetic and safety profile but highlights a significant, predictable risk of hepatotoxicity. This predictive, data-first approach exemplifies the power of computational chemistry in modern drug discovery, enabling researchers to make more informed decisions, prioritize resources effectively, and ultimately accelerate the development of safer and more effective medicines.

References

Sources

Safety Operating Guide

Definitive Guide to Handling 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and control measures necessary for safe laboratory operations.

Immediate Safety Briefing: Hazard Assessment

  • Nitropyrazole Moiety : Aromatic nitro compounds are recognized for their potential reactivity and toxicological effects.[1][2][3] The nitro group is an "explosophore," which can make compounds, especially those with multiple nitro groups, thermally unstable or sensitive to shock.[2] While this compound is mono-nitrated, caution is warranted.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[4][5]

  • Analog Data : The structurally similar compound, 2-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] Another analog, 4-Nitrobenzoic acid, is listed as harmful if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility.[4]

Based on this analysis, this compound should be handled as a hazardous substance, assumed to be a skin, eye, and respiratory irritant, harmful if ingested, and with potential for long-term toxicity. Given its typical form as a powdered solid, inhalation of airborne particles is a primary exposure risk.[5][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-mitigation strategy. The following protocol is designed to create a multi-layered barrier between the researcher and the chemical, addressing all potential routes of exposure.

Primary Barrier: Engineering Controls

Before any PPE is donned, the primary method of exposure control must be in place.

  • Chemical Fume Hood : All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's airflow contains airborne particulates, preventing inhalation—the most likely route of exposure for a fine powder.[6]

Secondary Barrier: Personal Protective Equipment

The following table summarizes the mandatory PPE for handling this compound.

Protection Area Required PPE Standard/Material Causality and Rationale
Eye & Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide essential protection against dust particles entering the eyes.[5] A full-face shield is required over the goggles when handling larger quantities (>1g) to protect the entire face from accidental splashes or puff-backs of powder.
Hand Nitrile Gloves (Double-Gloved)ASTM D6319 / EN 374Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a best practice when handling potent compounds; it protects against tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.[8][9]
Body Flame-Resistant (FR) Lab CoatNFPA 2112Protects skin and personal clothing from contamination.[7] A flame-resistant lab coat is recommended as a precaution due to the nitro-containing nature of the compound.
Respiratory None (if handled in fume hood)N/AA properly functioning chemical fume hood serves as the primary respiratory protection.[4] If a fume hood is unavailable or non-functional, work must not proceed.
Footwear Closed-Toe Leather ShoesASTM F2413Protects feet from spills. The shoes must be non-porous and fully cover the foot.[9]

Standard Operating Procedure (SOP): Weighing and Handling

This step-by-step protocol integrates the PPE requirements into a standard laboratory workflow.

  • Preparation :

    • Ensure the chemical fume hood is certified and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) inside the hood to minimize movement in and out of the containment area.

  • Gowning :

    • Don all required PPE as specified in the table above before approaching the fume hood. The face shield should be the last item donned.

  • Handling the Compound :

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.

    • To mitigate static electricity, which can cause fine powders to jump, consider using an anti-static weigh boat or an ionizing bar if available.

    • Close the primary container securely.

    • If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing.

  • Post-Handling :

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth (using a solvent in which the compound is soluble, like acetone or DMSO, followed by water). Dispose of the cloth as hazardous waste.

    • Remove the outer pair of gloves and dispose of them as hazardous waste while still in the fume hood.

    • With the inner gloves still on, transport the prepared solution or closed container to its destination.

    • Remove the remaining PPE in the correct order: face shield, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.[10]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Spill :

    • Inside Fume Hood : Contain the spill using absorbent pads. Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully wipe up the material, place all contaminated materials in a sealed bag, and label it as hazardous waste.

    • Outside Fume Hood : Evacuate the immediate area. Prevent others from entering. If the spill is large, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without appropriate respiratory protection.

Waste Disposal and Decontamination

Due to its chemical nature, all waste containing this compound must be treated as hazardous.

  • Solid Waste : All contaminated disposables (gloves, weigh boats, bench paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste : Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.[12]

  • Decontamination : Glassware should be rinsed with an appropriate solvent to dissolve any residue, and the rinsate collected as hazardous waste before standard washing.

Nitro compounds can sometimes form shock-sensitive or unstable materials over time or in contact with certain metals.[13] It is crucial to follow your institution's specific guidelines for the disposal of nitro-containing organic compounds.

Diagrams

PPE_Workflow Eng_Control Eng_Control Goggles Goggles Gloves Gloves Coat Coat Shoes Shoes Handle Handle Gloves->Handle Decon Decon Waste Waste Decon->Waste

References

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Available from: [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Available from: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. Available from: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (2018, November). University of Maryland Environmental Safety, Sustainability & Risk. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. University of Tennessee Health Science Center. Available from: [Link]

  • NITRO COMPOUNDS. (2020, March 29). Available from: [Link]

  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-nitro, allyl ester. Cheméo. Available from: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available from: [Link]

  • Aromatic Nitro Compounds. Missouri S&T. Available from: [Link]

  • 1st Y Aromatic Nitro Compounds 2018. (2018, September 24). Scribd. Available from: [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. Available from: [Link]

  • SAFETY DATA SHEET - 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. Fisher Scientific. Available from: [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate. Available from: [Link]

  • Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.